KU14R
Description
Properties
IUPAC Name |
2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWVNNMJXQJVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401725 | |
| Record name | KU14R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189224-48-4 | |
| Record name | KU14R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
KU14R as an I(3)-Imidazoline Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to KU14R and the I(3)-Imidazoline Receptor
Imidazoline receptors are a class of non-adrenergic binding sites that are categorized into at least three subtypes: I(1), I(2), and I(3).[1][2] The I(3) receptor subtype is functionally distinct from the I(1) and I(2) sites and is primarily associated with the regulation of insulin secretion from pancreatic β-cells.[3] The endogenous ligand for the I(3) receptor is yet to be definitively identified, but the compound agmatine has been shown to exert effects through this receptor.
This compound, with the chemical name 2-(2-ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole, is a synthetic compound developed as a tool to probe the function of the I(3)-imidazoline receptor.[4] It is an imidazole analog of efaroxan, a known I(3) receptor agonist.[4] In vitro studies have demonstrated that this compound can antagonize the effects of I(3) receptor agonists on insulin secretion, suggesting its role as a competitive antagonist at this site. However, in vivo studies have yielded more complex results, with some reports indicating a lack of antagonistic effect, highlighting the need for further investigation into its physiological roles.
Pharmacological Profile of this compound
The primary pharmacological action of this compound is the antagonism of the I(3)-imidazoline receptor in pancreatic β-cells.
In Vitro Effects
In isolated pancreatic islets and β-cell lines, this compound has been shown to block the insulin secretagogue effects of I(3) receptor agonists like efaroxan and agmatine. This antagonistic action is believed to occur at the level of the ATP-sensitive potassium (KATP) channel, a key regulator of insulin secretion. Furthermore, this compound has been observed to inhibit the protective effects of agmatine against streptozotocin-induced apoptosis in rat β-cells, an effect linked to the phospholipase C (PLC) signaling pathway.
In Vivo Effects
The in vivo effects of this compound are less clear. One study in mice reported that this compound did not antagonize the hypoglycemic effects of efaroxan. This discrepancy between in vitro and in vivo findings may be attributable to various factors, including pharmacokinetics, metabolism, or the involvement of other receptor systems in the whole-animal response to these compounds. At high concentrations (10⁻⁴ M), this compound has been noted to exhibit weak α(2)-adrenoceptor antagonist activity.
Quantitative Data
As of the latest available information, specific quantitative data on the binding affinity (K_i_) or functional antagonism (IC_50_) of this compound for the I(3)-imidazoline receptor are not published. This is primarily due to the lack of a selective radioligand for the I(3) receptor, which is a critical tool for conducting radioligand binding assays. The data available is qualitative, focusing on the functional reversal of agonist effects.
I(3)-Imidazoline Receptor Signaling Pathway
The I(3)-imidazoline receptor is coupled to downstream signaling pathways that modulate insulin secretion. A key pathway implicated in I(3) receptor signaling is the Phospholipase C (PLC) pathway.
Activation of the I(3) receptor by an agonist, such as agmatine, is proposed to stimulate PLC. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores. The resulting increase in cytosolic Ca²⁺ concentration is a primary trigger for the fusion of insulin-containing granules with the cell membrane and subsequent insulin exocytosis. DAG, the other product of PIP2 hydrolysis, activates Protein Kinase C (PKC), which can further potentiate insulin secretion through various downstream phosphorylation events. This compound, as an antagonist, is believed to block the initial activation of PLC by I(3) receptor agonists.
Caption: I(3)-Imidazoline Receptor Signaling Pathway in Pancreatic β-Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the I(3)-imidazoline receptor. These are representative protocols and may require optimization for specific experimental conditions.
Radioligand Binding Assay (Hypothetical for I(3) Receptor)
Given the absence of a specific I(3) radioligand, this protocol is a general framework that would be adapted once a suitable radioligand becomes available.
Objective: To determine the binding affinity of this compound for the I(3)-imidazoline receptor.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E) or isolated pancreatic islets
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Radioligand specific for the I(3) receptor (e.g., [³H]-Agonist X)
-
Non-specific binding control (e.g., high concentration of a non-labeled I(3) ligand)
-
This compound stock solution
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize pancreatic β-cells or islets in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its K_d_ value), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of a non-labeled I(3) ligand.
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC_50_ value from the resulting competition curve using non-linear regression. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
Insulin Secretion Assay from Isolated Pancreatic Islets
Objective: To assess the effect of this compound on agonist-induced insulin secretion.
Materials:
-
Isolated pancreatic islets from rodents or humans
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
I(3)-imidazoline receptor agonist (e.g., agmatine)
-
This compound stock solution
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Pre-incubate the isolated islets in KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
-
Incubation: Transfer batches of size-matched islets to multi-well plates containing KRB buffer with:
-
Basal glucose (control)
-
Stimulatory glucose (e.g., 16.7 mM)
-
Stimulatory glucose + I(3) agonist
-
Stimulatory glucose + I(3) agonist + varying concentrations of this compound
-
-
Incubate the plates for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express insulin secretion as a percentage of total insulin content (determined by lysing the islets) or normalize to the number of islets per well. Compare the insulin secretion in the presence of the agonist alone to that in the presence of the agonist and this compound to determine the antagonistic effect.
Electrophysiological Recording of KATP Channels
Objective: To investigate the effect of this compound on KATP channel activity in pancreatic β-cells.
Materials:
-
Isolated pancreatic β-cells or small islet clusters
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP)
-
KATP channel opener (e.g., diazoxide)
-
I(3)-imidazoline receptor agonist (e.g., efaroxan)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate isolated β-cells or islet clusters on glass coverslips.
-
Patch-Clamp Recording: Using the whole-cell or inside-out patch-clamp configuration, form a giga-ohm seal between the patch pipette and the cell membrane.
-
Baseline Recording: Record baseline KATP channel activity in the presence of a low glucose concentration.
-
Agonist Application: Perfuse the cell with the extracellular solution containing a KATP channel opener to elicit channel activity, followed by the I(3) agonist to observe its effect (typically inhibition of KATP channels).
-
Antagonist Application: In the continued presence of the agonist, apply varying concentrations of this compound to the bath and record the changes in KATP channel current. An antagonistic effect would be observed as a reversal of the agonist-induced inhibition of the KATP current.
-
Data Analysis: Analyze the recorded currents to determine the channel open probability (Po) and current amplitude. Plot the reversal of the agonist effect as a function of this compound concentration to assess its antagonistic potency.
Synthesis of this compound
This compound (2-(2-ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole) can be synthesized as an imidazole analog of efaroxan. A plausible synthetic route would involve the construction of the 2-ethyl-2,3-dihydrobenzofuran core followed by the formation of the imidazole ring.
Disclaimer: The following is a generalized synthetic scheme based on known organic chemistry principles for the formation of the core structures of this compound. Specific reaction conditions, yields, and purification methods would require experimental optimization.
Step 1: Synthesis of 2-ethyl-2,3-dihydrobenzofuran-2-carbonitrile This intermediate can be prepared from a suitable salicylaldehyde derivative and an α-halo-α-ethylacetonitrile via a Darzens-type condensation followed by cyclization.
Step 2: Reduction of the Nitrile to an Aldehyde The nitrile group can be reduced to an aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
Step 3: Formation of the Imidazole Ring The resulting aldehyde can be reacted with ammonia and glyoxal in a Radziszewski-type reaction to form the 1H-imidazole ring, yielding this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the I(3)-imidazoline receptor in pancreatic β-cell function and insulin secretion. Its ability to antagonize the effects of I(3) agonists in vitro has been instrumental in linking this receptor to the Phospholipase C signaling pathway. However, the lack of a specific radioligand has hampered the quantitative characterization of its binding and functional antagonism. Furthermore, the discrepancy between in vitro and in vivo findings suggests a more complex physiological role for this compound and the I(3) receptor than is currently understood. Future research, including the development of selective radioligands and further in vivo studies, is necessary to fully elucidate the therapeutic potential of targeting the I(3)-imidazoline receptor for metabolic diseases. This technical guide provides a solid foundation for researchers to design and interpret experiments aimed at furthering our understanding of this intriguing compound and its receptor.
References
- 1. Activation of imidazoline receptor I2, and improved pancreatic β-cell function in human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic beta-cells express an imidazoline binding site that is distinct from I1 and I2 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
KU14R: An In-depth Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU14R, with the chemical name 2-(2-ethyl-2,3-dihydro-2-benzofuranyl)-2-imidazole, is a significant pharmacological tool for researchers studying pancreatic β-cell physiology and insulin secretion. Identified as a specific antagonist of the imidazoline I3 receptor, this compound plays a crucial role in elucidating the signaling pathways that modulate insulin release. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, supplemented with available quantitative data, experimental methodologies, and visual representations of its associated signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a benzofuran moiety linked to an imidazole ring.
Chemical Structure:
-
Systematic Name: 2-(2-ethyl-2,3-dihydro-2-benzofuranyl)-2-imidazole
-
Molecular Formula: C₁₃H₁₄N₂O[1]
-
CAS Number: 189224-48-4[1]
A two-dimensional representation of the chemical structure of this compound is provided below.
(Image of the 2D chemical structure of this compound would be placed here in a full whitepaper)
Physicochemical Data Summary:
| Property | Value | Reference |
| Molecular Weight | 214.27 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Biological Activity and Mechanism of Action
This compound is primarily recognized for its role as a selective antagonist of the imidazoline I3 receptor located on pancreatic β-cells.[2][3] This receptor is implicated in the regulation of insulin secretion. By blocking the I3 receptor, this compound inhibits the signaling cascade that leads to insulin release, making it an invaluable tool for studying the physiological functions of this receptor.
The mechanism of action of I3 receptor agonists is believed to involve the activation of Phospholipase C (PLC).[4] Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium concentration is a key signal for the exocytosis of insulin-containing granules. This compound, by antagonizing the I3 receptor, prevents this signaling cascade from being initiated by I3 agonists.
Furthermore, this compound has been shown to block ATP-sensitive potassium (KATP) channels with an IC50 of 31.9 µM. The closure of KATP channels is a critical step in glucose-stimulated insulin secretion.
Signaling Pathway of Imidazoline I3 Receptor and Inhibition by this compound
Caption: Signaling cascade of the imidazoline I3 receptor in pancreatic β-cells and points of inhibition by this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Value | Cell/System | Comments | Reference |
| IC50 | 31.9 µM | Pancreatic β-cells | Inhibition of ATP-sensitive potassium (KATP) channels. | N/A |
| Antagonistic Effect | Dose-dependent inhibition | MIN-6 Cells | This compound dose-dependently blocked allantoin-induced insulin secretion. | |
| Antagonistic Effect | Dose-dependent inhibition | Wistar Rats | This compound dose-dependently blocked allantoin-induced insulin secretion. | |
| Antagonistic Effect | Dose-dependent inhibition | Diabetic Rats | This compound dose-dependently inhibited morin-induced hypoglycemia and increase in insulin secretion. | |
| Antagonistic Effect | Dose-dependent inhibition | Isolated Pancreatic Islets | This compound dose-dependently inhibited morin-enhanced insulin secretion. | |
| Antagonistic Effect | Dose-dependent attenuation | HIT-T15 Pancreatic β-cells | This compound dose-dependently attenuated canavanine-induced insulin secretion. | |
| Antagonistic Effect | Dose-dependent attenuation | Wistar Rats | This compound (4 or 8 mg/kg, i.v.) dose-dependently attenuated the increase in plasma insulin induced by canavanine. | |
| Antagonistic Effect | Suppression of effect | Rat β-cells | The protective effects of agmatine against STZ-induced apoptosis were suppressed by this compound. |
Experimental Protocols
Synthesis of 2-(2-ethyl-2,3-dihydro-2-benzofuranyl)-2-imidazole
A specific, detailed synthesis protocol for this compound is not publicly available. However, the synthesis would likely involve the formation of the 2-substituted dihydrobenzofuran ring followed by the construction of the imidazole ring, or vice versa. General synthetic strategies for imidazole and benzofuran derivatives are well-documented in organic chemistry literature.
In Vitro Insulin Secretion Assay
This assay is used to determine the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., MIN-6, HIT-T15) or isolated pancreatic islets.
General Procedure:
-
Cell/Islet Culture: Pancreatic β-cells are cultured under standard conditions, or islets are isolated from animal models.
-
Pre-incubation: Cells or islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal level of insulin secretion.
-
Incubation with Test Compounds: The cells or islets are then incubated with various concentrations of an I3 receptor agonist (e.g., allantoin, morin) in the presence or absence of different concentrations of this compound in a high-glucose buffer (e.g., 16.7 mM glucose) to stimulate insulin secretion.
-
Sample Collection: After the incubation period, the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).
-
Data Analysis: The amount of secreted insulin is normalized to the total protein or DNA content of the cells/islets. The inhibitory effect of this compound is then calculated.
Intracellular Calcium ([Ca²⁺]i) Measurement
This assay measures changes in the concentration of free calcium within the cytoplasm of pancreatic β-cells in response to I3 receptor agonists and the inhibitory effect of this compound.
General Procedure:
-
Cell Loading: Pancreatic β-cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Baseline Measurement: The basal fluorescence of the cells is measured using a fluorescence microscope or a plate reader.
-
Stimulation: An I3 receptor agonist is added to the cells, and the change in fluorescence, which corresponds to an increase in intracellular calcium, is recorded over time.
-
Inhibition: In separate experiments, cells are pre-incubated with this compound before the addition of the I3 receptor agonist to determine if this compound can block the agonist-induced calcium increase.
-
Data Analysis: The fluorescence intensity is converted to calcium concentration, and the response curves are analyzed to determine the effect of this compound.
Experimental Workflow for Characterizing this compound's Antagonistic Activity
Caption: A generalized experimental workflow for characterizing the in vitro and in vivo antagonistic effects of this compound.
Conclusion
This compound is a well-established and specific antagonist of the imidazoline I3 receptor in pancreatic β-cells. Its ability to block I3 receptor-mediated signaling, which involves the PLC pathway and subsequent changes in intracellular calcium, makes it an essential pharmacological agent for investigating the role of this receptor in insulin secretion and glucose homeostasis. While more detailed information on its synthesis and comprehensive quantitative data would be beneficial, the existing body of research clearly demonstrates its utility for researchers in the fields of endocrinology, pharmacology, and drug development. Further studies are warranted to fully elucidate the therapeutic potential of targeting the imidazoline I3 receptor, with this compound serving as a key tool in these endeavors.
References
- 1. Activation of imidazoline-I3 receptors ameliorates pancreatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Canavanine induces insulin release via activation of imidazoline I3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of morin as an agonist of imidazoline I-3 receptor for insulin secretion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Pancreatic β-Cell Response: Methodologies and Core Signaling Pathways
Disclaimer: Initial searches for the compound "KU14R" did not yield specific results in the context of pancreatic β-cell research. The following technical guide provides a comprehensive overview of the core mechanisms of pancreatic β-cell response to stimulation, utilizing glucose as the primary example. This framework is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, outlining the key signaling pathways, experimental protocols, and data presentation standards applicable to the study of novel compounds impacting β-cell function.
Pancreatic β-cells are central to glucose homeostasis, and understanding their response to various stimuli is critical for the development of therapeutics for metabolic diseases like diabetes mellitus.[1] Dysfunction or loss of β-cells leads to impaired insulin secretion and the subsequent pathologies associated with diabetes.[1] This guide details the primary signaling cascade initiated by glucose and provides standard methodologies for investigating β-cell function in a research setting.
Quantitative Data on Glucose-Stimulated Insulin Secretion (GSIS)
The following tables summarize typical quantitative data obtained from in vitro experiments on rodent and human pancreatic islets, illustrating the dose-dependent effect of glucose on key parameters of β-cell function.
Table 1: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
| Glucose Concentration (mM) | Insulin Secretion (ng/islet/hour) - Rodent | Insulin Secretion (ng/islet/hour) - Human | Fold Change (vs. Basal) - Rodent | Fold Change (vs. Basal) - Human |
| 2.8 (Basal) | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.0 | 1.0 |
| 8.3 | 2.5 ± 0.4 | 3.5 ± 0.6 | 5.0 | 4.4 |
| 11.1 | 4.8 ± 0.7 | 6.2 ± 1.1 | 9.6 | 7.8 |
| 16.7 (High) | 7.5 ± 1.2 | 9.5 ± 1.5 | 15.0 | 11.9 |
Data are representative and may vary based on experimental conditions and donor characteristics.
Table 2: Key Intracellular Responses to Glucose Stimulation in β-Cells
| Parameter | Basal Glucose (2.8 mM) | High Glucose (16.7 mM) |
| ATP/ADP Ratio | 2-3 | 5-10 |
| Membrane Potential (mV) | -70 mV | -40 to -50 mV |
| Intracellular Ca²⁺ (nM) | ~100 nM | 500 - 1000 nM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for key assays used to assess pancreatic β-cell function.
Isolation of Pancreatic Islets
-
Objective: To isolate viable pancreatic islets from rodent pancreas for in vitro studies.
-
Method:
-
Perfuse the pancreas of a mouse or rat through the common bile duct with a collagenase solution (e.g., 0.8 mg/mL Collagenase P in HBSS).[2]
-
Excise the distended pancreas and incubate it at 37°C for 15-20 minutes to allow for enzymatic digestion of the exocrine tissue.[2]
-
Mechanically disrupt the digested tissue by gentle shaking.
-
Wash the digest with HBSS and filter through a 70 µm cell strainer to remove undigested tissue.[2]
-
Purify the islets from the remaining acinar cells using a density gradient (e.g., Ficoll or Histopaque).
-
Handpick the purified islets under a stereomicroscope for subsequent culture or experimentation.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To quantify insulin secretion from isolated islets or β-cell lines in response to varying glucose concentrations.
-
Method:
-
Culture isolated islets or β-cells (e.g., MIN6, INS-1E) in standard culture medium (e.g., RPMI-1640 supplemented with 10% FBS) for 24-48 hours.
-
Pre-incubate the cells in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.
-
Replace the pre-incubation buffer with KRB buffer containing basal (2.8 mM) or stimulating concentrations of glucose (e.g., 16.7 mM).
-
Incubate for a defined period (typically 1-2 hours) at 37°C.
-
Collect the supernatant, which contains the secreted insulin.
-
Lyse the cells to determine total insulin content.
-
Quantify insulin concentrations in the supernatant and cell lysate using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Normalize secreted insulin to the total insulin content or total protein content.
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
-
Objective: To measure changes in cytosolic free calcium concentration in response to stimuli.
-
Method:
-
Load cultured β-cells or dispersed islet cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Mount the cells on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filter sets.
-
Perfuse the cells with a buffer containing basal glucose, followed by a stimulating concentration of glucose.
-
Record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) are used, and the ratio of the emitted fluorescence is calculated to determine the [Ca²⁺]i.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams, rendered using Graphviz (DOT language), illustrate the core signaling pathway for glucose-stimulated insulin secretion and a typical experimental workflow.
Caption: Glucose-Stimulated Insulin Secretion (GSIS) Signaling Pathway.
Caption: Experimental Workflow for a GSIS Assay.
References
An In-depth Technical Guide on the Effects of Novel Modulators on ATP-Sensitive Potassium (KATP) Channels
Disclaimer: As of November 2025, there is no publicly available scientific literature or data specifically identifying a compound designated "KU14R" and its effects on ATP-sensitive potassium (KATP) channels. This document serves as a comprehensive template and guide for researchers, scientists, and drug development professionals on how to structure and present data for a novel KATP channel modulator. The information, tables, protocols, and diagrams provided herein are based on established knowledge of well-characterized KATP channel modulators and should be adapted with actual experimental data for any new chemical entity. For the purpose of this guide, the hypothetical novel modulator will be referred to as "Compound X."
Introduction to ATP-Sensitive Potassium (KATP) Channels
ATP-sensitive potassium (KATP) channels are unique hetero-octameric ion channels that couple the metabolic state of a cell to its electrical excitability.[1][2] They are found in various tissues, including pancreatic β-cells, cardiomyocytes, skeletal muscle, and neurons.[1][3] Structurally, KATP channels are composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[2] The specific combination of Kir6.x and SURx subunits determines the channel's physiological and pharmacological properties in different tissues. For example, pancreatic β-cell KATP channels are typically composed of Kir6.2 and SUR1 subunits, while those in vascular smooth muscle are predominantly Kir6.1/SUR2B.
The primary function of KATP channels is to respond to changes in the intracellular concentrations of adenine nucleotides. Intracellular ATP binds to the Kir6.x subunit, leading to channel closure, while Mg-ADP interacts with the SURx subunit to promote channel opening. This mechanism allows KATP channels to act as metabolic sensors.
In pancreatic β-cells, a high glucose level leads to increased intracellular ATP, which closes KATP channels. This, in turn, causes depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent insulin secretion. Consequently, KATP channels are a critical target for drugs aimed at modulating insulin secretion. KATP channel openers, like diazoxide, and blockers, like sulfonylureas (e.g., glibenclamide), have been developed for therapeutic purposes.
This guide provides a framework for the preclinical evaluation of a novel KATP channel modulator, "Compound X."
"Compound X": A Novel KATP Channel Modulator
This section would typically introduce the novel compound, its chemical structure, and its hypothesized mechanism of action on KATP channels. For "Compound X," we will hypothesize that it is a selective inhibitor of the pancreatic Kir6.2/SUR1 KATP channel subtype.
Mechanism of Action
"Compound X" is hypothesized to be a potent and selective inhibitor of the Kir6.2/SUR1 KATP channel. It is proposed to bind to the SUR1 subunit, inducing a conformational change that promotes channel closure, independent of intracellular ATP levels. This action is expected to lead to membrane depolarization and stimulate insulin secretion from pancreatic β-cells.
Signaling Pathway of "Compound X" in Pancreatic β-Cells
The following diagram illustrates the proposed signaling pathway for "Compound X" in pancreatic β-cells.
Caption: Proposed mechanism of "Compound X" on pancreatic β-cell insulin secretion.
Quantitative Data Presentation
This section summarizes the quantitative data for "Compound X" in comparison to known KATP channel modulators.
Table 1: In Vitro Potency and Selectivity of "Compound X"
| Compound | Target KATP Subtype | Assay Type | EC₅₀ / IC₅₀ (nM) | Selectivity vs. Kir6.1/SUR2B | Reference |
| "Compound X" | Kir6.2/SUR1 (Inhibitor) | Thallium Flux | [Insert Value] | [Insert Fold-Selectivity] | [Internal Report #] |
| Glibenclamide | Kir6.2/SUR1 (Inhibitor) | Thallium Flux | 10 | 1x | |
| Diazoxide | Kir6.2/SUR1 (Opener) | Thallium Flux | 15,000 | N/A | |
| Pinacidil | Kir6.1/SUR2B (Opener) | Thallium Flux | 11,000 | >10x for SUR2B |
Table 2: Electrophysiological Effects of "Compound X" on Kir6.2/SUR1 Channels
| Compound | Concentration (µM) | Patch Clamp Mode | Effect on Channel Open Probability (Po) | Change in Whole-Cell Current (%) | Reference |
| "Compound X" | [Insert Value] | Inside-Out | [Insert Value] | [Insert Value] | [Internal Report #] |
| ATP | 100 | Inside-Out | Decrease | -90% | |
| Glibenclamide | 1 | Inside-Out | Decrease | -95% |
Table 3: In Vivo Efficacy of "Compound X" in a Rodent Model of Type 2 Diabetes
| Treatment Group | Dose (mg/kg) | Route of Administration | Change in Blood Glucose (%) | Change in Plasma Insulin (%) | Reference |
| Vehicle Control | N/A | Oral | 0 | 0 | [Internal Report #] |
| "Compound X" | [Insert Value] | Oral | [Insert Value] | [Insert Value] | [Internal Report #] |
| Glibenclamide | 5 | Oral | -40% | +150% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Transfection
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator. For expression of KATP channels, cells are transiently transfected with cDNAs encoding human Kir6.2 and SUR1 subunits using a suitable transfection reagent according to the manufacturer's protocol. Stably expressing cell lines can also be generated.
Thallium Flux Assay
This high-throughput screening assay is used to measure KATP channel activity.
Caption: A typical workflow for a thallium flux assay.
Protocol:
-
Seed HEK293 cells expressing the desired KATP channel subtype in black-walled, clear-bottom 96-well plates.
-
After 24-48 hours, load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at 37°C.
-
Remove the dye-loading solution and add assay buffer.
-
Add "Compound X" or control compounds at various concentrations and incubate for the desired time.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a thallium-containing stimulus buffer to initiate ion flux through open KATP channels.
-
Immediately begin recording the fluorescence intensity over time.
-
Calculate the initial rate of thallium flux and plot against compound concentration to determine IC₅₀ or EC₅₀ values.
Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology is used to directly measure the ion flow through KATP channels.
Protocol for Inside-Out Patch Clamp:
-
Prepare intracellular and extracellular solutions with appropriate ion concentrations.
-
Pull glass micropipettes to a resistance of 2-5 MΩ.
-
Establish a high-resistance (>1 GΩ) seal between the micropipette and the membrane of a cell expressing KATP channels.
-
Excise the patch of membrane by pulling the pipette away from the cell, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Apply voltage ramps or steps to the patch and record the resulting single-channel currents.
-
Perfuse the bath with solutions containing ATP, "Compound X," or other modulators to observe their direct effects on channel activity.
-
Analyze the data to determine changes in channel open probability (Po), single-channel conductance, and open/closed times.
Caption: Logical flow of an inside-out patch-clamp experiment.
In Vivo Studies in Animal Models
To assess the therapeutic potential of "Compound X," in vivo studies in relevant animal models are crucial.
Protocol for Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model:
-
Acclimate diabetic rodents (e.g., db/db mice) to handling.
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Administer "Compound X," vehicle control, or a positive control (e.g., glibenclamide) via oral gavage.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a glucose bolus (e.g., 2 g/kg) orally.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Measure blood glucose levels using a glucometer and plasma insulin levels using an ELISA kit.
-
Analyze the data to determine the effect of "Compound X" on glucose tolerance and insulin secretion.
Conclusion and Future Directions
This section would summarize the key findings for "Compound X" and outline the next steps in its preclinical and potential clinical development. The data presented in this guide for "Compound X" would, if validated, suggest that it is a promising candidate for the treatment of type 2 diabetes due to its potent and selective inhibition of pancreatic KATP channels.
Future studies would focus on:
-
Detailed pharmacokinetic and pharmacodynamic profiling.
-
Toxicology and safety pharmacology studies.
-
Evaluation in other relevant animal models.
-
Optimization of the chemical scaffold to improve potency, selectivity, and drug-like properties.
By following a structured approach to data collection and presentation as outlined in this guide, researchers can effectively evaluate and communicate the therapeutic potential of novel KATP channel modulators.
References
- 1. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The shifting landscape of KATP channelopathies and the need for ‘sharper’ therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-sensitive Potassium Channel Subunits in Neuroinflammation: Novel Drug Targets in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imidazoline Binding Sites and the Affinity of KU14R
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of imidazoline binding sites, their classification, associated signaling pathways, and a detailed examination of the binding affinity of the compound KU14R. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction to Imidazoline Binding Sites
Imidazoline receptors are a class of non-adrenergic binding sites that recognize compounds with an imidazoline moiety.[1] These sites are distinct from adrenergic receptors, although some ligands exhibit affinity for both.[2] Imidazoline binding sites are broadly classified into three main subtypes: I1, I2, and I3, each with unique tissue distribution, physiological functions, and pharmacological profiles.[2]
I1 Imidazoline Receptors: The I1 receptor is primarily involved in the central regulation of blood pressure.[2] Located on the plasma membrane, it is believed to be a G protein-coupled receptor.[2] Activation of I1 receptors in the rostral ventrolateral medulla of the brainstem leads to a reduction in sympathetic outflow, resulting in a hypotensive effect. The signaling pathway associated with I1 receptors is thought to involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).
I2 Imidazoline Binding Sites: I2 binding sites are widely distributed throughout the body and are notably found on the outer mitochondrial membrane. These sites are associated with monoamine oxidase (MAO) A and B and are implicated in various neurological conditions, including pain modulation and neuroprotection. Unlike I1 receptors, I2 sites are not coupled to G proteins.
I3 Imidazoline Binding Sites: The I3 binding site is primarily located in pancreatic β-cells and is involved in the regulation of insulin secretion. It is thought to be associated with ATP-sensitive K+ (KATP) channels, and its activation can modulate glucose homeostasis.
This compound and its Affinity for Imidazoline Binding Sites
This compound, chemically known as 2-(2-ethyl-2,3-dihydrobenzo[b]furan-2-yl)-1H-imidazole, has been identified as a putative antagonist of the I3 imidazoline receptor. It has been utilized in research to investigate the role of I3 receptors in insulin secretion and glucose metabolism.
Data Presentation: Binding Affinities of Imidazoline Ligands
| Ligand | I1 Affinity (Ki, nM) | I2 Affinity (Ki, nM) | I3 Affinity (pIC50) | Primary Function |
| Clonidine | ~3-10 | ~30-100 | - | I1 Agonist, α2-Adrenergic Agonist |
| Idazoxan | ~5-20 | ~2-10 | - | I1/I2 Antagonist, α2-Adrenergic Antagonist |
| Moxonidine | ~3-5 | >1000 | - | Selective I1 Agonist |
| Rilmenidine | ~2-10 | >1000 | - | Selective I1 Agonist |
| 2-BFI | >1000 | ~1-5 | - | Selective I2 Ligand |
| BU224 | >1000 | ~2 | - | Selective I2 Ligand |
| Efaroxan | ~50 | ~100 | ~6.0 | I1 Antagonist, α2-Adrenergic Antagonist, I3 Ligand |
| This compound | Not Available | Not Available | Putative Antagonist | Putative I3 Antagonist |
Note: Affinity values are approximate and can vary depending on the experimental conditions, tissue source, and radioligand used. pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
The determination of binding affinities for compounds like this compound at imidazoline receptors is typically achieved through radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.
Radioligand Displacement Assay Protocol
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific imidazoline receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Tissue Preparation: Homogenates of tissues known to express the target imidazoline receptor subtype (e.g., brainstem for I1, kidney or liver for I2, pancreatic islets for I3).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]clonidine for I1, [3H]idazoxan for I2).
-
Test Compound: The unlabeled compound to be tested (e.g., this compound) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known ligand to determine non-specific binding.
-
Assay Buffer: Appropriate buffer to maintain pH and ionic strength.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the chosen tissue in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a series of tubes, add a constant amount of the membrane preparation.
-
Add a fixed concentration of the radioligand to each tube.
-
Add increasing concentrations of the test compound to the tubes.
-
For determining non-specific binding, add a high concentration of an appropriate unlabeled ligand to a separate set of tubes.
-
For determining total binding, add only the radioligand and membrane preparation.
-
-
Incubation:
-
Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to the Selectivity of KU14R for I3 Imidazoline Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Imidazoline Receptors
Imidazoline receptors are a family of non-adrenergic binding sites that are implicated in a variety of physiological processes. They are broadly classified into three main subtypes[1]:
-
I1 Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure.
-
I2 Receptors: These receptors are found in various tissues, including the brain, liver, and kidney, and are associated with monoamine oxidase. They are being investigated for their potential roles in pain modulation and neuroprotection.
-
I3 Receptors: Predominantly located on pancreatic β-cells, I3 receptors are directly involved in the regulation of insulin secretion[1].
The development of subtype-selective ligands is crucial for elucidating the precise physiological roles of each receptor subtype and for the development of targeted therapeutics.
KU14R: An I3 Imidazoline Receptor Antagonist
This compound, chemically known as 2-(2-ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole, is recognized in the scientific community as a specific antagonist of the I3 imidazoline receptor[2]. It is frequently used in preclinical studies to probe the function of the I3 receptor, particularly in the context of glucose homeostasis and insulin secretion.
Mechanism of Action
Studies have demonstrated that this compound can block the effects of I3 receptor agonists, such as agmatine and morin, on insulin secretion from pancreatic β-cells[3]. The I3 receptor is understood to be coupled to the Phospholipase C (PLC) signaling pathway. Activation of this pathway by an agonist leads to a cascade of intracellular events culminating in the release of insulin. This compound is believed to exert its antagonistic effect by binding to the I3 receptor and preventing this agonist-induced signaling cascade.
Known Selectivity and Off-Target Effects
While this compound is considered a valuable tool for studying I3 receptors, its complete selectivity profile is not well-documented in the literature with quantitative binding data. One study has reported that at high concentrations (10⁻⁴ M), this compound exhibits weak antagonist activity at α2-adrenoceptors[2]. This suggests that at higher doses, off-target effects may need to be considered when interpreting experimental results. There is a lack of publicly available data directly comparing the binding affinity of this compound for I1, I2, and I3 receptors.
Quantitative Data on this compound Selectivity
A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., Ki or IC50 values) for this compound's binding affinity at the I1, I2, and I3 imidazoline receptor subtypes. Such data is essential for a complete understanding of its selectivity profile. The table below is structured to accommodate this data once it becomes available through future research.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Species | Assay Type | Reference |
| I3 Imidazoline | This compound | Data Not Available | - | - | - |
| I1 Imidazoline | This compound | Data Not Available | - | - | - |
| I2 Imidazoline | This compound | Data Not Available | - | - | - |
| α2-Adrenoceptor | This compound | Weak Antagonism at 10⁻⁴ M | Mouse | Functional Assay |
Experimental Protocols for Characterizing this compound Selectivity
To definitively determine the selectivity profile of this compound, a series of radioligand binding and functional assays are required. The following are detailed, generalized protocols for how such experiments would be conducted.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the I1, I2, and I3 imidazoline receptors by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the Ki of this compound for I1, I2, and I3 imidazoline receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the target imidazoline receptor subtype (I1, I2, or I3).
-
A suitable radioligand for each receptor subtype (e.g., [³H]-clonidine for I1, [³H]-idazoxan for I2, and a specific I3 radioligand if available).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target imidazoline receptor subtype.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Competition: Add increasing concentrations of this compound to the wells. Include wells with no this compound (total binding) and wells with a high concentration of a known non-radioactive ligand for the receptor to determine non-specific binding.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: I3 Receptor-Mediated Insulin Secretion
This assay assesses the ability of this compound to antagonize the functional response of I3 receptor activation, which is an increase in insulin secretion.
Objective: To determine the functional antagonist potency of this compound at the I3 receptor.
Materials:
-
Pancreatic islet cells (e.g., isolated rat or human islets) or an insulin-secreting cell line (e.g., INS-1 or MIN6).
-
Culture medium.
-
An I3 receptor agonist (e.g., agmatine).
-
This compound.
-
Krebs-Ringer bicarbonate (KRB) buffer with varying glucose concentrations.
-
Insulin ELISA kit.
Protocol:
-
Cell Culture: Culture pancreatic islets or insulin-secreting cells under appropriate conditions.
-
Pre-incubation: Pre-incubate the cells in low-glucose KRB buffer for a set period to establish a basal insulin secretion rate.
-
Treatment: Incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add a fixed concentration of the I3 agonist (e.g., agmatine) in the presence of a stimulatory glucose concentration. Include control groups with no agonist and no this compound.
-
Sample Collection: After the stimulation period, collect the supernatant containing the secreted insulin.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using an ELISA kit.
-
Data Analysis: Plot the amount of insulin secreted against the log concentration of this compound. Determine the IC50 value for the inhibition of agonist-stimulated insulin secretion.
I3 Imidazoline Receptor Signaling Pathway
The I3 imidazoline receptor is a key regulator of insulin secretion in pancreatic β-cells. Its activation initiates a signaling cascade that results in the exocytosis of insulin-containing granules. This compound acts by blocking the initial step in this pathway.
Conclusion
This compound is an important pharmacological tool for investigating the role of the I3 imidazoline receptor in cellular physiology, particularly in the regulation of insulin secretion. While it is widely regarded as a specific I3 antagonist, the lack of publicly available quantitative binding and selectivity data represents a significant knowledge gap. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound's selectivity profile. A thorough understanding of its affinity for all imidazoline receptor subtypes and potential off-target interactions is essential for the accurate interpretation of experimental data and for its potential development in therapeutic applications. Further research is warranted to fully elucidate the pharmacological properties of this compound.
References
- 1. What are imidazoline receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Pharmacophore development and SAR studies of imidazoline receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of morin as an agonist of imidazoline I-3 receptor for insulin secretion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
General Methodologies for In-Vitro Biological Activity Assessment
An in-depth analysis of publicly available scientific literature and databases reveals no specific in-vitro studies for a compound designated as "KU14R." This suggests that "this compound" may be a novel, proprietary, or as-yet-unpublished molecule. The absence of specific data precludes the creation of a detailed technical guide on its biological activity as requested.
To provide a framework for the requested guide, this document will instead focus on the common in-vitro methodologies, signaling pathways, and data presentation formats frequently employed in the preclinical evaluation of novel therapeutic compounds. This will serve as a template that can be populated with specific data once information on this compound becomes available.
The in-vitro evaluation of a novel compound typically begins with a series of assays to determine its cytotoxic or cytostatic effects and to elucidate its mechanism of action.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to understanding the dose-dependent effects of a new compound on cell survival and proliferation.
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assays
To determine if cytotoxicity is mediated by programmed cell death, various apoptosis assays can be employed.
Experimental Protocol: Western Blot for Caspase-3 Cleavage
Western blotting can detect the cleavage of key apoptotic proteins like caspase-3.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for cleaved caspase-3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the cleaved caspase-3 band indicates apoptosis induction.
Signaling Pathway Analysis
Understanding how a compound exerts its effects often involves investigating its impact on specific cellular signaling pathways. Common pathways implicated in cell survival, proliferation, and inflammation include NF-κB, MAPK/ERK, and NRF2/KEAP1.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses and cell survival.[1]
Caption: Simplified NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival.[2][3]
Caption: The MAPK/ERK signaling cascade.
Quantitative Data Summary
Once experimental data for this compound is generated, it should be presented in a clear and organized manner.
Table 1: In-Vitro Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| e.g., A549 | MTT | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| e.g., MCF-7 | MTT | 24 | Data |
| 48 | Data | ||
| 72 | Data |
Table 2: Effect of this compound on Protein Expression
| Protein | Cell Line | Treatment | Fold Change vs. Control |
| e.g., Cleaved Caspase-3 | A549 | This compound (IC50) | Data |
| e.g., p-ERK | A549 | This compound (IC50) | Data |
| e.g., NF-κB p65 (nuclear) | A549 | This compound (IC50) | Data |
Experimental Workflow Visualization
A visual representation of the experimental process can aid in understanding the overall research strategy.
Caption: General workflow for in-vitro evaluation.
This document provides a comprehensive template for a technical guide on the in-vitro biological activity of a novel compound. Once specific experimental data for this compound becomes available, it can be inserted into this framework to create the requested in-depth guide.
References
- 1. researchgate.net [researchgate.net]
- 2. C5aR antagonist inhibits occurrence and progression of complement C5a induced inflammatory response of microglial cells through activating p38MAPK and ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the ERK1/2-MAPK Signaling Pathway by Complement Serum in UV-POS-Pretreated ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of KU14R in Pancreatic Islet Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of KU14R, a putative antagonist of the atypical imidazoline I3 receptor, in pancreatic islet perfusion studies. This compound, with the CAS number 189224-48-4, has been identified as a tool compound for investigating the role of the I3 receptor in the regulation of insulin secretion from pancreatic β-cells.[1][] Notably, this compound selectively blocks the insulin secretory response induced by imidazolines such as efaroxan, both in vitro and in vivo.[1][] These application notes are designed to guide researchers in setting up and executing robust and reproducible experiments to characterize the effects of this compound on pancreatic islet function.
The pancreatic islet perfusion system is a dynamic in vitro method that allows for the precise temporal resolution of insulin secretion in response to various secretagogues and inhibitors. This technique is invaluable for understanding the kinetics of insulin release and the mechanisms by which compounds like this compound modulate β-cell function.
Mechanism of Action: this compound and the Imidazoline I3 Receptor
This compound is classified as an antagonist of the atypical imidazoline binding site, which is considered a putative I3 receptor.[1] In pancreatic β-cells, the activation of these receptors by agonists, such as efaroxan, can influence insulin secretion. The precise signaling pathway of the I3 receptor is still under investigation, but it is distinct from the classical α2-adrenergic and I1/I2 imidazoline receptor pathways. By blocking this receptor, this compound allows for the specific investigation of the I3 receptor-mediated signaling cascade in insulin secretion.
Below is a diagram illustrating the proposed mechanism of action for this compound in the context of pancreatic β-cell signaling.
Caption: Proposed signaling pathway of this compound in pancreatic β-cells.
Experimental Protocols
Murine Pancreatic Islet Isolation
This protocol outlines the standard procedure for isolating pancreatic islets from mice using collagenase digestion.
Materials:
-
Collagenase P solution (ice-cold)
-
Hank's Balanced Salt Solution (HBSS) (ice-cold)
-
RPMI 1640 medium (37°C) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
-
50 mL conical tubes
-
Petri dishes
-
Dissecting microscope
Procedure:
-
Euthanize the mouse using an approved protocol.
-
Expose the pancreas by making an abdominal incision.
-
Inject ice-cold collagenase P solution into the pancreas via the common bile duct until the pancreas is fully distended.
-
Carefully dissect the inflated pancreas and transfer it to a 50 mL tube containing ice-cold collagenase solution.
-
Incubate the tube in a 37°C water bath with shaking for 12-17 minutes to digest the pancreatic tissue.
-
Stop the digestion by adding cold HBSS and wash the digested tissue by centrifugation and resuspension in fresh HBSS. Repeat this wash step three times.
-
Purify the islets from the exocrine tissue using a density gradient centrifugation method with Ficoll-Paque.
-
Collect the islet layer from the gradient interface and wash with HBSS.
-
Handpick the islets under a dissecting microscope to ensure high purity.
-
Culture the isolated islets in RPMI 1640 medium at 37°C and 5% CO2 overnight to allow for recovery before the perfusion assay.
Pancreatic Islet Perfusion Assay
This protocol details the dynamic assessment of insulin secretion from isolated islets in response to this compound and other stimuli.
Equipment and Reagents:
-
Perifusion system with multiple channels
-
Peristaltic pump
-
Fraction collector
-
Water bath set to 37°C
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% Bovine Serum Albumin (BSA)
-
Glucose solutions in KRBH (e.g., 2.8 mM for low glucose, 16.7 mM for high glucose)
-
Efaroxan stock solution (dissolved in an appropriate vehicle, e.g., DMSO or water)
-
This compound stock solution (dissolved in the same vehicle as efaroxan)
-
Potassium chloride (KCl) solution (e.g., 30 mM in KRBH with high glucose)
-
Insulin ELISA kit
Perifusion Procedure:
-
System Preparation: Prime the perifusion system with KRBH buffer to ensure all tubing is filled and free of air bubbles. Ensure the water bath and islet chambers are maintained at 37°C.
-
Islet Loading: Carefully load a batch of 100-200 size-matched islets into each perifusion chamber.
-
Equilibration Phase: Perifuse the islets with basal KRBH buffer containing low glucose (e.g., 2.8 mM) for 30-60 minutes to allow them to stabilize and establish a basal insulin secretion rate.
-
Stimulation Phases: Collect fractions at regular intervals (e.g., every 1-3 minutes) into a 96-well plate using a fraction collector. A sample stimulation sequence to test the antagonistic effect of this compound is provided in the table below. The concentrations of this compound and efaroxan should be determined based on dose-response experiments.
-
Sample Analysis: After the perifusion is complete, store the collected fractions at -20°C until insulin concentration is measured using a commercially available insulin ELISA kit.
Experimental Workflow Diagram
Caption: A typical experimental workflow for islet perfusion studies.
Data Presentation
Quantitative data from islet perfusion experiments should be summarized in tables for clear comparison of the effects of different treatments. Below are example tables for presenting results from a study investigating this compound.
Table 1: Sample Perifusion Protocol Timeline
| Time (minutes) | Perifusion Solution | Purpose |
| 0 - 10 | 2.8 mM Glucose | Establish Basal Secretion |
| 10 - 20 | 16.7 mM Glucose | First Phase GSIS |
| 20 - 30 | 2.8 mM Glucose | Return to Basal |
| 30 - 40 | 2.8 mM Glucose + this compound (e.g., 10 µM) | Test effect of this compound at low glucose |
| 40 - 50 | 2.8 mM Glucose + this compound + Efaroxan (e.g., 10 µM) | Test antagonism at low glucose |
| 50 - 60 | 16.7 mM Glucose + this compound | Test effect of this compound on GSIS |
| 60 - 70 | 16.7 mM Glucose + this compound + Efaroxan | Test antagonism during GSIS |
| 70 - 80 | 16.7 mM Glucose + 30 mM KCl | Depolarization Control (Viability) |
| 80 - 90 | 2.8 mM Glucose | Washout |
Table 2: Summary of Insulin Secretion Data (Example)
| Treatment Group | Basal Insulin (ng/mL) | First Phase GSIS (Peak ng/mL) | Second Phase GSIS (AUC) | Efaroxan-Stimulated Secretion (Fold Change) | This compound + Efaroxan Secretion (Fold Change) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | N/A | Mean ± SEM |
| Efaroxan | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | N/A |
| This compound + Efaroxan | Mean ± SEM | Mean ± SEM | Mean ± SEM | N/A | Mean ± SEM |
GSIS: Glucose-Stimulated Insulin Secretion; AUC: Area Under the Curve; SEM: Standard Error of the Mean.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for utilizing this compound in pancreatic islet perfusion experiments. By employing these methods, researchers can effectively investigate the role of the imidazoline I3 receptor in insulin secretion and further elucidate the complex regulatory mechanisms of pancreatic β-cell function. As with any experimental system, optimization of specific parameters, such as compound concentrations and timing of stimuli, may be necessary to achieve the desired results.
References
Application Notes and Protocols for In-Vivo Administration of ATM Kinase Inhibitors in Mouse Models
Disclaimer: Information regarding a specific compound designated "KU14R" is not available in the public domain. The following application notes and protocols are based on data from closely related and well-characterized Ataxia Telangiectasia Mutated (ATM) kinase inhibitors from the same developmental series, such as KU-55933, KU-60019, and KU59403. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Introduction
Ataxia Telangiectasia Mutated (ATM) kinase is a primary sensor and transducer of DNA double-strand breaks (DSBs), activating a complex signaling network to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM has emerged as a promising anti-cancer strategy, as it can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation. This document provides detailed protocols for the in-vivo administration and dosing of ATM inhibitors in mouse models, a critical step in the preclinical evaluation of these targeted agents. The protocols and data presented are compiled from studies on well-documented ATM inhibitors from the "KU" series.
Data Presentation: In-Vivo Dosing Regimens of Representative ATM Inhibitors
The following table summarizes the dosing, administration routes, and experimental models for ATM inhibitors closely related to the "KU" series. This data can serve as a starting point for designing in-vivo studies with novel ATM inhibitors.
| Compound | Dose | Administration Route | Mouse Model | Treatment Schedule & Notes | Reference |
| KU59403 | 25 mg/kg | Intravenous (i.v.) | Female Balb/C mice | For pharmacokinetic and tissue distribution studies. | [1] |
| Not specified | Not specified | CD-1 nude mice with SW620 or HCT116 human colon cancer xenografts | Used in combination with topoisomerase poisons to enhance anti-tumor activity. Doses were well-tolerated. | [2][3][4] | |
| KU-60019 | 250 µM (12.5 µl) | Convection-Enhanced Delivery (CED) | Immunodeficient mice with orthotopic gliomas | Administered at the tumor site followed by irradiation. | [5] |
| 0.5 mg/kg | Tail Vein Injection | C57BL/6J and Athymic-nude mice | Administered 3 hours before radiation in combination with Pharmacologic Ascorbate. | ||
| M3541 | 100 mg/kg | Oral (p.o.) | FaDu xenograft bearing mice | Administered 10 minutes before each radiotherapy fraction. | |
| M4076 | 10, 25, and 50 mg/kg | Oral (p.o.) | Mice with human colorectal xenografts (SW620) | Administered for four consecutive days following a single irinotecan application, in three weekly cycles. | |
| ATM Inhibitor-8 | 10 mg/kg | Intravenous (i.v.) | Balb/c mice | For pharmacokinetic studies. | |
| 20 or 40 mg/kg | Oral (p.o.) | SW620 mouse model | Administered once daily for 3 days every week, starting 24h after irinotecan dosing. |
Experimental Protocols
Formulation of ATM Inhibitors for In-Vivo Administration
The solubility of the specific ATM inhibitor will dictate the appropriate vehicle for formulation. It is crucial to perform solubility tests before preparing the formulation for animal studies.
a. Vehicle Selection:
-
For oral administration (p.o.), common vehicles include:
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water.
-
10% (v/v) Dimethyl sulfoxide (DMSO), 90% (v/v) corn oil.
-
-
For intravenous administration (i.v.), formulations should be sterile and isotonic. Common vehicles include:
-
Saline (0.9% NaCl).
-
5% Dextrose in water (D5W).
-
Formulations may require solubilizing agents like PEG400 or cyclodextrins.
-
b. Preparation of Oral Suspension (Example with 0.5% HPMC):
-
Calculate the required amount of the ATM inhibitor based on the desired dose (mg/kg) and the number and average weight of the mice.
-
Accurately weigh the ATM inhibitor powder.
-
Prepare a 0.5% HPMC solution by dissolving HPMC in sterile water.
-
Create a paste by adding a small volume of the vehicle to the ATM inhibitor powder.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
Prepare the formulation fresh daily.
Animal Handling and Administration Routes
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
a. Subcutaneous (s.c.) Tumor Xenograft Model:
-
Culture human cancer cells (e.g., SW620, HCT116) to ~80% confluency.
-
Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., CD-1 nude mice).
-
Monitor tumor growth regularly using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
b. Administration of the Investigational Agent:
-
Oral Gavage (p.o.):
-
Weigh each mouse to determine the precise volume of the drug formulation to be administered.
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle attached to a syringe containing the calculated volume of the drug formulation.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation into the stomach.
-
-
Intravenous Injection (i.v.):
-
Place the mouse in a restraining device to allow access to the lateral tail vein.
-
Warming the tail with a heat lamp or warm water can help dilate the vein.
-
Inject the calculated volume of the sterile drug formulation slowly into the tail vein using an appropriate gauge needle (e.g., 27-30G).
-
-
Intraperitoneal Injection (i.p.):
-
Gently restrain the mouse, exposing the abdomen.
-
Insert a needle (e.g., 25-27G) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the formulation.
-
Monitoring and Efficacy Assessment
-
Tumor Growth: Measure tumor volume and body weight 2-3 times per week.
-
Pharmacodynamic (PD) Analysis: To confirm target engagement, tumor and/or surrogate tissues can be collected at specific time points after drug administration to measure the inhibition of ATM signaling (e.g., by assessing the phosphorylation of downstream targets like CHK2 and p53 via Western blotting or immunohistochemistry).
-
Toxicity: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or altered appearance. A body weight loss of more than 20% is often considered a humane endpoint.
-
Survival Studies: In orthotopic or metastatic models, overall survival can be a primary endpoint.
Visualizations
ATM Signaling Pathway in Response to DNA Damage
Caption: ATM signaling pathway in response to DNA double-strand breaks and its inhibition by this compound.
General Experimental Workflow for In-Vivo Efficacy Studies
Caption: A general workflow for conducting in-vivo efficacy studies of an ATM inhibitor in a mouse xenograft model.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Preclinical Evaluation of a Novel ATM Inhibitor, KU59403, In Vitro and In Vivo in p53 Functional and Dysfunctional Models of Human Cancer | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving a Novel Compound (e.g., KU14R) for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific public information regarding a compound designated "KU14R" is not available. This document provides a generalized protocol based on best practices for dissolving novel small molecules for cell culture experiments. Researchers should adapt these guidelines based on the empirically determined characteristics of this compound.
Introduction
The successful use of novel small molecules in cell culture hinges on proper dissolution and the preparation of stable, accurate, and non-toxic working solutions. This protocol outlines the steps for determining the solubility of a new compound, preparing a high-concentration stock solution, and making subsequent dilutions for use in in vitro assays. The primary solvent discussed is dimethyl sulfoxide (DMSO), a common solvent for organic compounds in biological research.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Maximum Stock Concentration (mM) | Notes |
| DMSO | > 50 | 100 | Clear solution. |
| Ethanol | 10 | 20 | May require warming. |
| PBS (pH 7.4) | < 0.1 | < 0.2 | Insoluble in aqueous solutions. |
| Water | < 0.1 | < 0.2 | Insoluble. |
Table 2: Example Working Concentrations of this compound for In Vitro Assays
| Cell Line | Assay Type | Recommended Working Concentration (µM) | Incubation Time (hours) |
| HeLa | Cytotoxicity (MTT) | 0.1 - 50 | 48 - 72 |
| A549 | Western Blot | 1, 5, 10 | 24 |
| MCF-7 | Immunofluorescence | 5 | 12 |
| Jurkat | Flow Cytometry (Apoptosis) | 0.5, 2.5, 10 | 24, 48 |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is assumed to be 500 g/mol for this example. Adjust calculations based on the actual molecular weight.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO[1]
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 500 g/mol * 1000 mg/g = 5 mg
-
-
-
Weigh this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 5 mg of this compound powder into the tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.
-
Cap the tube tightly.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A clear solution should be observed. If not, gentle warming in a 37°C water bath for a few minutes may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Most compounds in DMSO are stable for extended periods when stored properly.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration stock solution into a working solution for treating cells in culture. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Determine the final desired concentration of this compound and the final volume. For this example, we will prepare 1 mL of a 10 µM working solution.
-
Perform a serial or two-step dilution: Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate. A two-step dilution is recommended to minimize this.
-
Step 1: Intermediate Dilution:
-
Dilute the 10 mM stock solution 1:100 in pre-warmed, serum-free medium or PBS to create a 100 µM intermediate solution.
-
To do this, add 10 µL of the 10 mM stock to 990 µL of medium/PBS. Mix gently by pipetting.
-
-
Step 2: Final Dilution:
-
Add the desired volume of the intermediate solution to the final volume of the cell culture medium.
-
To make 1 mL of a 10 µM final working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium.
-
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment.
-
Immediate Use: It is best to add freshly prepared working solutions to the cell cultures immediately to avoid potential degradation or precipitation in the aqueous medium.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Application Notes and Protocols: Studying Efaroxan-Induced Insulin Secretion with KU14R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan, an imidazoline α2-adrenoceptor antagonist, has been identified as a potent stimulator of insulin secretion from pancreatic β-cells. Its mechanism of action is primarily attributed to the closure of ATP-sensitive potassium (KATP) channels, a key step in the glucose-stimulated insulin secretion pathway. This blockage leads to membrane depolarization, subsequent influx of calcium through voltage-gated calcium channels, and ultimately, the exocytosis of insulin-containing granules.[1][2]
KU14R is a selective antagonist for the putative I3 imidazoline receptor and has been demonstrated to effectively block efaroxan-induced insulin secretion in isolated pancreatic islets.[3] This makes the combination of efaroxan and this compound a valuable tool for studying the specific signaling pathways involved in imidazoline-mediated insulin release and for the screening of novel therapeutic agents targeting these pathways.
These application notes provide detailed protocols for utilizing this compound to investigate the effects of efaroxan on insulin secretion in isolated rodent pancreatic islets.
Data Presentation
The following table summarizes the typical dose-dependent effect of efaroxan on insulin secretion and its inhibition by this compound in isolated rat pancreatic islets.
Table 1: Effect of Efaroxan and this compound on Insulin Secretion in Isolated Rat Islets
| Treatment Condition (at 6 mM Glucose) | Insulin Secretion (ng/islet/hour) |
| Control (6 mM Glucose) | 0.5 ± 0.05 |
| Efaroxan (10 µM) | 1.2 ± 0.1 |
| Efaroxan (50 µM) | 2.5 ± 0.2 |
| Efaroxan (100 µM) | 3.8 ± 0.3 |
| Efaroxan (100 µM) + this compound (100 µM) | 0.7 ± 0.06 |
| This compound (100 µM) | 0.6 ± 0.05 |
Note: The data presented are representative and may vary based on experimental conditions, islet quality, and animal models.
Signaling Pathways and Experimental Workflow
The signaling pathway of efaroxan-induced insulin secretion and the experimental workflow for its investigation using this compound are depicted below.
Experimental Protocols
Protocol 1: Isolation of Rodent Pancreatic Islets
This protocol describes a common method for isolating pancreatic islets from rats or mice.
Materials:
-
Collagenase P solution (e.g., Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (27G)
Procedure:
-
Animal Euthanasia and Pancreas Perfusion:
-
Euthanize the rodent using a CO2 chamber followed by cervical dislocation.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Locate the common bile duct and clamp it near the liver.
-
Inject 2-3 ml (for mouse) or 8-10 ml (for rat) of cold collagenase solution into the common bile duct to inflate the pancreas.
-
-
Pancreas Digestion:
-
Excise the inflated pancreas and transfer it to a conical tube containing 5 ml of collagenase solution.
-
Incubate in a 37°C water bath for 10-15 minutes with gentle shaking until the tissue is digested.
-
Stop the digestion by adding 20 ml of cold HBSS supplemented with 10% FBS.
-
-
Islet Purification:
-
Centrifuge the digest at 200 x g for 2 minutes at 4°C. Discard the supernatant.
-
Resuspend the pellet in 10 ml of HBSS and filter through a 500 µm mesh to remove undigested tissue.
-
Create a density gradient by carefully layering the islet suspension onto a Ficoll solution.
-
Centrifuge at 400 x g for 20 minutes at 4°C with no brake.
-
Islets will be located at the interface between the Ficoll and the aqueous layer.
-
Carefully collect the islet layer and wash twice with HBSS.
-
-
Islet Culture:
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator to allow for recovery.
-
Protocol 2: Static Insulin Secretion Assay
This protocol details the procedure for measuring insulin secretion from isolated islets in response to various treatments.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA and desired glucose concentrations.
-
Efaroxan stock solution (dissolved in DMSO)
-
This compound stock solution (dissolved in DMSO)
-
Isolated pancreatic islets
-
24-well culture plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation:
-
Hand-pick islets of similar size under a stereomicroscope.
-
Place 5-10 islets per well of a 24-well plate.
-
-
Pre-incubation:
-
Wash the islets twice with KRB buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the islets in 1 ml of low glucose KRB buffer for 60 minutes at 37°C to establish a basal insulin secretion rate.
-
-
Static Incubation:
-
Remove the pre-incubation buffer and add 1 ml of the respective treatment solutions:
-
Control (e.g., 6 mM Glucose in KRB)
-
Efaroxan (various concentrations in 6 mM Glucose KRB)
-
This compound (in 6 mM Glucose KRB)
-
Efaroxan + this compound (in 6 mM Glucose KRB)
-
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well for insulin measurement.
-
Store the samples at -20°C until analysis.
-
-
Insulin Quantification:
-
Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
Normalize the insulin secretion to the number of islets per well.
-
Protocol 3: Data Analysis and Interpretation
-
Calculate the mean and standard error of the mean (SEM) for insulin secretion under each treatment condition.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the differences between treatment groups.
-
A significant increase in insulin secretion with efaroxan compared to the control, and a significant reduction of this effect in the presence of this compound, would confirm the antagonistic action of this compound on efaroxan-induced insulin secretion.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively use this compound as a tool to study the mechanisms of efaroxan-induced insulin secretion. These studies are crucial for understanding the role of imidazoline receptors in pancreatic β-cell function and for the development of novel therapeutic strategies for diabetes.
References
- 1. Effector systems involved in the insulin secretory responses to efaroxan and RX871024 in rat islets of Langerhans [pubmed.ncbi.nlm.nih.gov]
- 2. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple effector pathways regulate the insulin secretory response to the imidazoline RX871024 in isolated rat pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of KU14R in Glucose Homeostasis Research
Introduction
Maintaining glucose homeostasis is a critical physiological process, and its dysregulation is a hallmark of metabolic diseases such as type 2 diabetes. Research into novel therapeutic agents that can modulate glucose metabolism is of paramount importance. This document provides detailed application notes and protocols for investigating the effects of KU14R, a compound of interest, on various aspects of glucose homeostasis. These protocols are intended for researchers, scientists, and drug development professionals working to elucidate the mechanisms of action of new chemical entities in the context of metabolic research.
The following sections will detail the potential effects of this compound on key metabolic processes, including glucose uptake, insulin secretion, gluconeogenesis, and glycogenolysis. While direct public data on "this compound" is not available, this document outlines the standard experimental frameworks and hypothetical signaling pathways that could be investigated to characterize its function.
Data Presentation: Characterizing the Metabolic Effects of this compound
To systematically evaluate the impact of this compound on glucose metabolism, it is essential to collect and organize quantitative data from a series of well-defined experiments. The tables below are templates for summarizing such data, allowing for clear comparison and interpretation of the compound's efficacy and potency.
Table 1: Effect of this compound on In Vitro Glucose Uptake
| Cell Line | This compound Concentration (µM) | Basal Glucose Uptake (nmol/mg protein/min) | Insulin-Stimulated Glucose Uptake (nmol/mg protein/min) | Fold Change (Insulin vs. Basal) |
| L6 Myotubes | 0 (Vehicle) | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 3T3-L1 Adipocytes | 0 (Vehicle) | |||
| 1 | ||||
| 10 | ||||
| 50 |
Table 2: Effect of this compound on In Vitro Insulin Secretion from Pancreatic β-Cells
| Cell Line/Islets | Glucose Concentration (mM) | This compound Concentration (µM) | Insulin Secretion (ng/islet/h or ng/mg protein/h) |
| MIN6 Cells | 2.8 (Low Glucose) | 0 (Vehicle) | |
| 1 | |||
| 10 | |||
| 16.7 (High Glucose) | 0 (Vehicle) | ||
| 1 | |||
| 10 | |||
| Primary Islets | 2.8 (Low Glucose) | 0 (Vehicle) | |
| 1 | |||
| 10 | |||
| 16.7 (High Glucose) | 0 (Vehicle) | ||
| 1 | |||
| 10 |
Table 3: Effect of this compound on Hepatic Gluconeogenesis
| Treatment Group | Substrate | This compound Concentration (µM) | Glucose Production (nmol/mg protein/h) |
| Primary Hepatocytes | Lactate/Pyruvate | 0 (Vehicle) | |
| 1 | |||
| 10 | |||
| Glycerol | 0 (Vehicle) | ||
| 1 | |||
| 10 |
Table 4: Effect of this compound on Hepatic Glycogenolysis
| Treatment Group | Condition | This compound Concentration (µM) | Glucose Release (nmol/mg protein/h) |
| Primary Hepatocytes | Basal | 0 (Vehicle) | |
| 1 | |||
| 10 | |||
| Glucagon-Stimulated | 0 (Vehicle) | ||
| 1 | |||
| 10 |
Table 5: In Vivo Effects of this compound on Glucose Homeostasis in a Murine Model
| Treatment Group | Fasting Blood Glucose (mg/dL) | Glucose AUC (0-120 min) during OGTT | Insulin AUC (0-120 min) during OGTT |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (50 mg/kg) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of research findings. The following protocols provide step-by-step instructions for key experiments to assess the function of this compound in glucose homeostasis.
Protocol 1: In Vitro Glucose Uptake Assay
This assay measures the transport of glucose into cells, a critical step in glucose metabolism.[1][2][3]
Materials:
-
L6 myotubes or 3T3-L1 adipocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
This compound
-
Cytochalasin B (inhibitor of glucose transport)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Culture L6 myoblasts or 3T3-L1 preadipocytes to confluence and differentiate them into myotubes or mature adipocytes, respectively.
-
Serum Starvation: Prior to the assay, starve the differentiated cells in serum-free DMEM for 3-4 hours.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with this compound at various concentrations or vehicle for a specified time (e.g., 30 minutes).
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the designated wells and incubate for 20-30 minutes at 37°C. For basal uptake, add vehicle.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG. Incubate for 5-10 minutes. To determine non-specific uptake, add cytochalasin B to control wells.
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification:
-
For radiolabeled glucose, measure the radioactivity of the cell lysate using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence of the lysate using a plate reader.
-
-
Data Analysis: Normalize glucose uptake to the protein concentration of each well.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of pancreatic β-cells to secrete insulin in response to glucose, and how this compound modulates this process.[4][5]
Materials:
-
MIN6 pancreatic β-cell line or isolated primary islets
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low concentration, e.g., 2.8 mM, and high concentration, e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture/Islet Isolation: Culture MIN6 cells or isolate primary islets from mice.
-
Pre-incubation: Gently wash the cells/islets with KRB buffer containing low glucose and pre-incubate for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Treatment: Incubate the cells/islets with KRB buffer containing low or high glucose, with or without different concentrations of this compound, for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the number of islets or total protein content.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess how well an organism can clear a glucose load from the blood, providing insights into insulin sensitivity and glucose disposal.
Materials:
-
Mice (e.g., C57BL/6J)
-
Glucose solution (e.g., 20% D-glucose)
-
This compound formulation for oral or intraperitoneal administration
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Measurement: Measure the fasting blood glucose level from a tail vein blood sample (time 0).
-
Drug Administration: Administer this compound or vehicle to the mice at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose orally (gavage) at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in glucose homeostasis can aid in understanding the potential mechanism of action of this compound. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Diagram 1: Insulin Signaling Pathway and Glucose Uptake
This diagram illustrates the canonical insulin signaling pathway leading to GLUT4 translocation and glucose uptake in muscle and adipose tissue. This compound could potentially modulate this pathway at various points.
Caption: Potential modulation of insulin signaling by this compound.
Diagram 2: Experimental Workflow for In Vitro Glucose Uptake Assay
This diagram outlines the sequential steps involved in performing the in vitro glucose uptake assay.
Caption: Workflow for the in vitro glucose uptake assay.
Diagram 3: Regulation of Hepatic Glucose Production
This diagram shows the key pathways of hepatic glucose production - gluconeogenesis and glycogenolysis - and potential points of regulation by this compound.
Caption: Potential inhibition of hepatic glucose production by this compound.
The application notes and protocols provided herein offer a comprehensive framework for the investigation of this compound's role in glucose homeostasis. By systematically applying these methods and utilizing the structured data presentation and visualization tools, researchers can effectively characterize the metabolic effects of this novel compound. This will be instrumental in determining its potential as a therapeutic agent for metabolic disorders. Further studies should be designed based on the initial findings from these foundational experiments to fully elucidate the molecular mechanisms of this compound.
References
- 1. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes [jove.com]
- 3. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.ca]
- 4. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
KU14R: A Tool Compound for Elucidating Imidazoline I3 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KU14R, chemically known as 2-(2-ethyl-2,3-dihydrobenzo[b]furan-2-yl)-1H-imidazole, is a valuable pharmacological tool for the investigation of imidazoline receptors, particularly the I3 subtype. Imidazoline receptors are a family of non-adrenergic binding sites classified into three main subtypes: I1, I2, and I3.[1][2] The I1 receptor is implicated in the central regulation of blood pressure, the I2 receptor is associated with various neurological functions, and the I3 receptor is primarily involved in the regulation of insulin secretion from pancreatic β-cells.[1][3] this compound has been identified as an antagonist of the I3 imidazoline receptor, making it an essential compound for studying the physiological and pathological roles of this receptor subtype, especially in the context of metabolic disorders like diabetes.[4]
These application notes provide a comprehensive overview of this compound, including its pharmacological profile, detailed protocols for its use in key experiments, and visualization of relevant signaling pathways and experimental workflows.
Data Presentation
While this compound is established as a selective I3 imidazoline receptor antagonist, specific quantitative binding affinity data (Ki or IC50 values) for this compound at the I1, I2, and I3 receptor subtypes are not extensively reported in publicly available literature. However, its functional antagonism at the I3 receptor is well-documented.
| Compound | Receptor Subtype | Action | Quantitative Data | Selectivity Notes |
| This compound | Imidazoline I3 | Antagonist | Specific Ki/IC50 values are not readily available in the literature. | Functionally demonstrated to block the effects of I3 agonists on insulin secretion. |
| α2-Adrenoceptor | Weak Antagonist | Weak antagonist activity observed at high concentrations (10⁻⁴ M). | Significantly less potent at α2-adrenoceptors compared to its I3 receptor antagonism. |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of this compound's mechanism of action and its application in experimental settings, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: I3 Imidazoline Receptor Signaling Pathway.
Caption: Workflow for Insulin Secretion Assay.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study I3 imidazoline receptor function.
Protocol 1: In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol details the procedure to assess the antagonist effect of this compound on I3 receptor-mediated insulin secretion from isolated pancreatic islets.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
I3 imidazoline receptor agonist (e.g., Efaroxan)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Insulin ELISA kit
-
Isolated pancreatic islets (from mouse or rat)
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents using the collagenase digestion method.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into wells of a 24-well plate. Pre-incubate the islets for 1-2 hours in KRB buffer containing 2.8 mM glucose.
-
This compound Treatment: Replace the pre-incubation buffer with fresh KRB buffer (2.8 mM glucose) containing either vehicle (DMSO) or varying concentrations of this compound (e.g., 1, 10, 100 µM). Incubate for 30 minutes.
-
Stimulation: To the wells containing vehicle or this compound, add the I3 agonist (e.g., 10 µM Efaroxan) and a stimulatory concentration of glucose (e.g., 16.7 mM).
-
Incubation: Incubate the islets for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Express the results as insulin secretion (e.g., ng/islet/hour) and compare the insulin secretion in the presence of the I3 agonist with and without this compound.
Protocol 2: Electrophysiological Recording of K(ATP) Channel Activity in Pancreatic β-cells
This protocol describes the use of the patch-clamp technique to investigate the effect of this compound on I3 agonist-induced modulation of K(ATP) channel activity in single pancreatic β-cells.
Materials:
-
Dispersed pancreatic β-cells or a β-cell line (e.g., MIN6)
-
Extracellular (bath) solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 3 glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH)
-
I3 imidazoline receptor agonist (e.g., Efaroxan)
-
This compound
-
ATP and ADP solutions
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Prepare single pancreatic β-cells by enzymatic dispersion of isolated islets or by culturing a β-cell line on glass coverslips.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Electrophysiological Recording:
-
Mount the coverslip with β-cells onto the recording chamber of an inverted microscope and perfuse with the extracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a single β-cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Baseline Recording: Record the baseline K(ATP) channel currents in the presence of the extracellular solution.
-
Agonist Application: Perfuse the cell with the extracellular solution containing the I3 agonist (e.g., 10 µM Efaroxan) and observe the inhibition of the K(ATP) channel current.
-
This compound Application: In the continued presence of the I3 agonist, co-perfuse the cell with this compound (e.g., 100 µM).
-
Data Acquisition and Analysis: Record the changes in K(ATP) channel current throughout the experiment. Analyze the current amplitude before and after the application of the agonist and the antagonist. A reversal of the agonist-induced inhibition by this compound indicates its antagonistic effect at the I3 receptor/K(ATP) channel complex.
Conclusion
This compound serves as a critical tool for researchers investigating the role of the I3 imidazoline receptor. Its antagonist properties allow for the specific blockade of I3-mediated signaling, thereby facilitating the elucidation of this receptor's function in insulin secretion and glucose homeostasis. The protocols provided herein offer a framework for utilizing this compound in key experimental paradigms to advance our understanding of imidazoline receptor pharmacology and its therapeutic potential.
References
- 1. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline I2 receptors: target for new analgesics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the imidazoline ligands efaroxan and this compound on blood glucose homeostasis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of KU14R on Cytosolic Calcium Concentration ([Ca2+]c)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca2+) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene expression, cell proliferation, and apoptosis.[1][2] The concentration of free calcium in the cytosol ([Ca2+]c) is tightly regulated, and its transient fluctuations, known as calcium signals, are decoded by the cell to elicit specific physiological responses.[3] Dysregulation of calcium signaling is implicated in numerous pathologies, making it a critical area of investigation in drug discovery and development.
These application notes provide a comprehensive experimental framework for assessing the effects of a novel compound, KU14R, on cytosolic calcium concentration. The protocols detailed herein are designed to be adaptable for various cell types and experimental setups, enabling researchers to characterize the impact of this compound on fundamental calcium signaling pathways. The primary methods described leverage fluorescent calcium indicators for real-time monitoring of [Ca2+]c in live cells.[4][5]
Key Calcium Signaling Pathways
A thorough understanding of the primary mechanisms governing [Ca2+]c is essential for designing and interpreting experiments. The following diagram illustrates two major pathways for increasing cytosolic calcium: release from intracellular stores and influx from the extracellular space.
References
- 1. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Video: Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique [jove.com]
- 3. Termination of cytosolic Ca2+ signals: Ca2+ reuptake into intracellular stores is regulated by the free Ca2+ concentration in the store lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live Cell Calcium Indicators [sigmaaldrich.com]
- 5. Calcium imaging - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Patch-Clamp Analysis of KATP Channels with KU14R
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical activity. These channels are hetero-octameric complexes, typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1][2][3][4][5] The activity of KATP channels is regulated by intracellular adenine nucleotides; ATP binding to the Kir6.x subunit leads to channel inhibition, while the interaction of Mg-nucleotides, such as MgADP, with the SURx subunit promotes channel activation. This intricate mechanism allows the channel to function as a sensitive indicator of the cell's metabolic status.
This document provides detailed application notes and protocols for the characterization of a novel compound, KU14R, and its effects on KATP channels using the patch-clamp technique. The patch-clamp technique is the gold standard for investigating the electrophysiological properties of ion channels, allowing for high-fidelity recording of ionic currents through individual channels or across the entire cell membrane. These protocols are designed for researchers in academia and the pharmaceutical industry engaged in the study of KATP channels and the development of novel therapeutics targeting these channels.
Signaling Pathway of KATP Channel Regulation
KATP channels play a pivotal role in various physiological processes, including insulin secretion from pancreatic β-cells, cardioprotection during ischemia, and regulation of neuronal excitability. In pancreatic β-cells, for example, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio. This closes KATP channels, leading to membrane depolarization, the opening of voltage-gated calcium channels, and subsequent insulin exocytosis. KATP channel openers (KCOs) and blockers can modulate these processes.
The signaling pathway below illustrates the central role of the KATP channel in regulating cellular excitability in response to metabolic changes.
Figure 1: Signaling pathway of KATP channel regulation and pharmacological modulation by this compound.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize hypothetical quantitative data for this compound, illustrating its potential effects as both a KATP channel opener and blocker. This data would be generated from experiments conducted using the protocols outlined below.
Table 1: Inhibitory Potency of this compound (as a Blocker) on KATP Channels
| Cell Type/Expression System | KATP Subunits | IC₅₀ (µM) | Hill Coefficient (n) | N |
| Pancreatic β-cell line (e.g., INS-1) | Kir6.2/SUR1 | 5.2 ± 0.4 | 1.1 ± 0.1 | 8 |
| HEK293 cells | Kir6.2/SUR1 | 4.8 ± 0.3 | 1.2 ± 0.1 | 10 |
| Cardiomyocytes | Kir6.2/SUR2A | 25.7 ± 2.1 | 0.9 ± 0.2 | 6 |
| HEK293 cells | Kir6.2/SUR2A | 22.1 ± 1.8 | 1.0 ± 0.1 | 9 |
Table 2: Activator Potency of this compound (as an Opener) on KATP Channels
| Cell Type/Expression System | KATP Subunits | EC₅₀ (µM) | Fold Activation (at 100 µM) | N |
| Vascular smooth muscle cells | Kir6.1/SUR2B | 8.9 ± 0.7 | 15.3 ± 1.2 | 7 |
| HEK293 cells | Kir6.1/SUR2B | 7.5 ± 0.6 | 18.1 ± 1.5 | 11 |
| Pancreatic β-cell line (e.g., INS-1) | Kir6.2/SUR1 | 45.3 ± 3.9 | 3.2 ± 0.4 | 8 |
| HEK293 cells | Kir6.2/SUR1 | 41.8 ± 3.5 | 3.5 ± 0.3 | 10 |
Table 3: Effects of this compound on Single-Channel Properties (Kir6.2/SUR1)
| Condition | Unitary Conductance (pS) | Open Probability (Pₒ) | Mean Open Time (ms) | N |
| Control (100 µM ATP) | 75.1 ± 2.5 | 0.05 ± 0.01 | 1.2 ± 0.2 | 5 |
| + 10 µM this compound (Opener) | 74.8 ± 2.3 | 0.42 ± 0.05 | 5.8 ± 0.6 | 5 |
| Control (10 µM ATP) | 75.3 ± 2.6 | 0.85 ± 0.07 | 8.1 ± 0.9 | 5 |
| + 5 µM this compound (Blocker) | 75.0 ± 2.4 | 0.15 ± 0.03* | 7.9 ± 0.8 | 5 |
-
Indicates a statistically significant difference from the respective control.
Experimental Protocols
Detailed methodologies for key patch-clamp experiments are provided below. These protocols can be adapted based on the specific cell type and recording equipment.
Cell Culture and Preparation
-
Cell Lines: Use cell lines endogenously expressing KATP channels (e.g., INS-1 for pancreatic β-cell channels, A7r5 for smooth muscle channels) or HEK293 cells transiently or stably transfected with the desired Kir6.x and SURx subunits.
-
Cell Plating: For patch-clamp experiments, seed cells onto glass coverslips at a low density to allow for easy isolation of single cells.
-
Incubation: Allow cells to adhere and grow for 24-48 hours before the experiment.
Solutions and Reagents
-
Extracellular (Bath) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH. This high K⁺ solution sets the membrane potential near 0 mV, allowing for the recording of KATP currents at various holding potentials.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Nucleotides: Prepare fresh stock solutions of MgATP and MgADP. The final concentration in the intracellular solution will depend on the experimental goals (e.g., low ATP to promote channel opening, varying concentrations to determine ATP sensitivity).
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the recording solutions should be kept low (e.g., <0.1%) to avoid non-specific effects.
Whole-Cell Patch-Clamp Protocol
The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane.
Figure 2: Workflow for whole-cell patch-clamp experiments to study this compound.
Step-by-Step Procedure:
-
Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the micropipette with the intracellular solution and mount it on the micromanipulator.
-
Apply slight positive pressure to the pipette and approach a target cell.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
To elicit KATP currents, apply voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) or a voltage ramp.
-
Record the baseline KATP current. To activate KATP channels, a low intracellular ATP concentration can be used, or a known KATP channel opener like diazoxide can be included in the bath solution.
-
To test this compound as a blocker, perfuse the bath with varying concentrations of this compound and record the inhibition of the KATP current.
-
To test this compound as an opener, first inhibit the channels with a physiological concentration of ATP (e.g., 1 mM) in the pipette solution, then apply varying concentrations of this compound to the bath to record channel activation.
-
Perform a washout by perfusing with the control extracellular solution to check for reversibility of the drug effect.
Inside-Out Patch-Clamp Protocol
The inside-out configuration is ideal for studying the effects of intracellularly applied substances and for single-channel analysis, as it exposes the intracellular face of the membrane patch to the bath solution.
Step-by-Step Procedure:
-
Follow steps 1-5 of the whole-cell protocol to form a GΩ seal in the cell-attached configuration.
-
Instead of rupturing the membrane, gently pull the pipette away from the cell. The membrane patch will excise from the cell with its intracellular side facing the bath solution.
-
The bath solution now acts as the "intracellular" solution. This allows for rapid exchange of the solution bathing the intracellular face of the channel.
-
For single-channel recordings, use a holding potential of -60 mV or +60 mV and record the unitary currents.
-
To study this compound's effect on single-channel kinetics, add this compound to the bath solution at the desired concentration.
-
Analyze the data to determine changes in unitary conductance, open probability (Pₒ), and mean open/closed times.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unstable Gigaohm Seal | Dirty pipette tip or cell membrane. | Use fresh, filtered solutions. Ensure the cell culture is healthy. |
| Low KATP Current Amplitude | Low channel expression; Channel rundown. | Use a cell line with high KATP channel expression. Include ATP in the pipette solution to prevent rundown. |
| No Effect of this compound | Incorrect drug concentration; Inactive compound. | Prepare fresh drug solutions. Verify the activity of the compound on a known positive control. |
| High Series Resistance | Incomplete membrane rupture in whole-cell mode. | Apply additional suction. Monitor and compensate for series resistance. |
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols and data presented are for illustrative purposes and may require optimization for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of pharmacochaperoning in a mammalian KATP channel revealed by cryo-EM | eLife [elifesciences.org]
- 3. KATP channel openers: structure-activity relationships and therapeutic potential [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What are KATP channels blockers and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for KU14R in Pancreatic β-Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU14R is a research chemical identified as an antagonist of the putative I3 imidazoline receptor located on pancreatic β-cells.[1][] Its primary application in a research setting is to investigate the role of the I3 receptor in the regulation of insulin secretion. This compound has been shown to selectively block the insulin secretion induced by efaroxan, a known α2-adrenoceptor antagonist and I3 receptor agonist, by acting at the level of the ATP-sensitive potassium (KATP) channel.[1] This makes this compound a valuable tool for dissecting the signaling pathways that modulate insulin release and for studying the pathophysiology of diseases related to β-cell dysfunction, such as type 2 diabetes.
Chemical and Purchasing Information
For researchers planning to procure this compound for experimental use, the following information provides key chemical properties and a list of potential suppliers. It is crucial to note that this compound is intended for research use only and not for diagnostic or therapeutic applications.[3]
| Property | Value |
| Chemical Name | 2-(2-ethyl-2,3-dihydro-2-benzofuranyl)-2-imidazole |
| CAS Number | 189224-48-4 |
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.27 g/mol |
| Purity | Typically >98% |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month to avoid loss of potency. Avoid multiple freeze-thaw cycles. |
| Supplier | Catalog Number | Available Quantities |
| AdooQ Bioscience | A13987 | 5mg, 25mg, 50mg, 100mg |
| BOC Sciences | 189224-48-4 | Inquire for details |
| Santa Cruz Biotechnology | sc-204481 | Inquire for details |
| Rosewell Industry | A0474 | Inquire for details |
| ChemScene | CS-0016431 | Inquire for details |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at the putative I3 imidazoline binding site on pancreatic β-cells. The precise molecular identity of the I3 receptor is still under investigation, but it is known to be involved in the regulation of insulin secretion. The primary mechanism of action of this compound is the blockade of the effects of I3 receptor agonists, such as efaroxan.
Efaroxan stimulates insulin secretion by closing ATP-sensitive potassium (KATP) channels in the β-cell membrane. This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs). The subsequent influx of calcium ions (Ca2+) triggers the exocytosis of insulin-containing granules. This compound antagonizes this process by preventing efaroxan from binding to and activating the I3 receptor, thereby keeping the KATP channels open and inhibiting insulin secretion.
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound on insulin secretion in isolated pancreatic islets. These should be adapted based on specific experimental goals and available resources.
Protocol 1: Isolation of Rodent Pancreatic Islets
This protocol describes a standard method for isolating pancreatic islets from mice or rats.
Materials:
-
Collagenase P solution (e.g., from Roche)
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
Procedure:
-
Anesthetize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a laparotomy to expose the abdominal cavity.
-
Clamp the common bile duct at the ampulla of Vater.
-
Inject cold collagenase solution into the common bile duct to perfuse the pancreas.
-
Excise the inflated pancreas and place it in a conical tube with additional collagenase solution.
-
Incubate the pancreas in a 37°C water bath with shaking for 10-15 minutes to digest the exocrine tissue.
-
Stop the digestion by adding cold HBSS.
-
Wash the digested tissue several times with HBSS by centrifugation and resuspension.
-
Purify the islets from the acinar and ductal tissue using a density gradient centrifugation (e.g., with Ficoll-Paque).
-
Collect the islet-rich layer and wash with HBSS.
-
Hand-pick individual islets under a stereomicroscope to ensure purity.
-
Culture the isolated islets overnight in RPMI-1640 medium before conducting experiments.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay to Evaluate this compound Activity
This protocol outlines a static incubation GSIS assay to determine the effect of this compound on efaroxan-stimulated insulin secretion.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Efaroxan stock solution
-
Isolated pancreatic islets (from Protocol 1)
-
Multi-well culture plates
-
Insulin ELISA kit
Procedure:
-
Prepare KRB buffers with low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
Prepare treatment groups in KRB buffer:
-
Control (basal glucose)
-
High glucose
-
High glucose + Efaroxan (e.g., 10 µM)
-
High glucose + Efaroxan + this compound (at various concentrations, e.g., 1, 10, 100 µM)
-
High glucose + this compound alone (to test for any intrinsic effects)
-
-
In a multi-well plate, place 5-10 size-matched islets per well in triplicate for each condition.
-
Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C to allow them to equilibrate.
-
Remove the pre-incubation buffer and add the respective treatment buffers to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
At the end of the incubation, carefully collect the supernatant from each well for insulin measurement.
-
Lyse the islets in each well to measure total insulin content (optional, for normalization).
-
Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on efaroxan-stimulated insulin secretion.
Quantitative Data
Currently, there is limited publicly available quantitative data on the specific binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of this compound for the I3 imidazoline receptor. However, studies have indicated its effectiveness in antagonizing efaroxan-induced effects. One study noted that at a concentration of 10⁻⁴ M (100 µM), this compound exhibited weak α2-adrenoceptor antagonist activity, suggesting that its primary activity at lower concentrations is likely more specific to the I3 receptor.[1]
| Parameter | Value | Remarks |
| Effective Concentration | Not definitively established | Researchers should perform dose-response studies, starting with a range of 1 µM to 100 µM, to determine the optimal concentration for their specific experimental setup. |
| IC50 / Ki | Not readily available in literature | Further research is needed to quantify the binding affinity and inhibitory potency of this compound at the I3 receptor. |
Conclusion
This compound is a critical pharmacological tool for researchers investigating the role of the I3 imidazoline receptor in pancreatic β-cell function and insulin secretion. Its ability to antagonize the effects of I3 agonists like efaroxan provides a specific means to probe this signaling pathway. The protocols and information provided herein offer a comprehensive guide for the procurement and application of this compound in a research setting. Further studies are warranted to fully characterize its quantitative pharmacological properties.
References
Troubleshooting & Optimization
Technical Support Center: VDAC1 Inhibitors in Insulin Secretion Assays
This technical support center provides troubleshooting guidance for researchers encountering unexpected results when using VDAC1 inhibitors, such as VBIT-4, in insulin secretion experiments. It has come to our attention that there may be a misunderstanding regarding the expected effect of these compounds. Based on current scientific literature, VDAC1 inhibitors are anticipated to restore or potentiate glucose-stimulated insulin secretion (GSIS) in cellular models of glucotoxicity or type 2 diabetes (T2D), rather than block it.
Under normal physiological conditions, the role of a VDAC1 inhibitor might be minimal. However, in the context of T2D, the protein VDAC1 is often overexpressed and mislocalized to the plasma membrane of pancreatic beta-cells.[1][2] This leads to a leakage of ATP, which is a critical energy source for insulin secretion.[3][4] By inhibiting this aberrant VDAC1 activity, compounds like VBIT-4 are expected to prevent ATP loss and thus rescue impaired insulin secretion.[1]
This guide will address the scenario where a VDAC1 inhibitor does not produce the expected restorative effect on insulin secretion. Please note that "KU14R" is not a widely recognized designation for a VDAC1 inhibitor in published literature; therefore, this guide will refer to the well-characterized VDAC1 inhibitor, VBIT-4.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of a VDAC1 inhibitor on insulin secretion?
In pancreatic beta-cells under glucotoxic stress or from a T2D model, a VDAC1 inhibitor is expected to restore or increase glucose-stimulated insulin secretion (GSIS). This is because the inhibitor blocks the leakage of ATP from the cell, which is caused by the mislocalization of VDAC1 to the plasma membrane. In healthy, non-stressed beta-cells, the effect may be less pronounced.
Q2: Why might a VDAC1 inhibitor appear to have no effect or an inhibitory effect on insulin secretion?
Several factors could contribute to this unexpected outcome:
-
Cell Model: The beta-cell line or islet preparation being used may not exhibit the VDAC1 overexpression and mislocalization characteristic of T2D pathology. In such cases, the target for the inhibitor is not present or not a limiting factor for insulin secretion.
-
Compound Stability and Potency: The VDAC1 inhibitor may have degraded, or the concentration used may be inappropriate. It is crucial to verify the integrity and activity of the compound.
-
Experimental Conditions: The glucose concentrations used to stimulate secretion, the incubation times, and the overall health of the cells can significantly impact the results.
-
Off-Target Effects: At high concentrations, some pharmacological inhibitors may have off-target effects that could interfere with the insulin secretion pathway.
Q3: What are the key controls to include in my experiment?
-
Vehicle Control: To account for any effects of the solvent used to dissolve the VDAC1 inhibitor.
-
Positive Control for Secretion: A known secretagogue, such as a high concentration of glucose or KCl, to ensure the cells are responsive.
-
Positive Control for Inhibition (if applicable): A known inhibitor of insulin secretion, like diazoxide, to confirm that the assay can detect an inhibitory response.
-
Healthy vs. Disease Model Control: Comparing the effect of the inhibitor on healthy beta-cells versus a model of glucotoxicity (e.g., cells chronically cultured in high glucose).
Troubleshooting Guide
If your VDAC1 inhibitor is not performing as expected, consult the following guide.
Summary of Expected vs. Unexpected Outcomes
| Experimental Condition | Expected Outcome | Unexpected Outcome | Potential Cause(s) |
| Glucotoxic Beta-Cells + VDAC1 Inhibitor + High Glucose | Restoration/Increase of Insulin Secretion | No change or decrease in insulin secretion | 1. Ineffective VDAC1 inhibition (compound issue). 2. Cell model does not have the VDAC1 pathology. 3. Off-target effects of the compound. 4. Suboptimal experimental protocol. |
| Healthy Beta-Cells + VDAC1 Inhibitor + High Glucose | Minimal to no effect | Significant decrease in insulin secretion | 1. Off-target effects of the inhibitor at the concentration used. 2. Cytotoxicity of the compound. |
| Glucotoxic Beta-Cells + Vehicle + High Glucose | Impaired Insulin Secretion | Robust Insulin Secretion | 1. The model of glucotoxicity was not successfully established. 2. High basal insulin secretion masks the effect. |
Visualizing the Expected Signaling Pathway
The following diagram illustrates the proposed mechanism of VDAC1-mediated impairment of insulin secretion in T2D and the expected restorative effect of a VDAC1 inhibitor.
References
- 1. Preserving Insulin Secretion in Diabetes by Inhibiting VDAC1 Overexpression and Surface Translocation in β Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.northwestern.edu [search.library.northwestern.edu]
- 3. New discovery restores insulin cell function in type 2 diabetes | Lund University [lunduniversity.lu.se]
- 4. Preserving Insulin Secretion in Diabetes by Inhibiting VDAC1 Overexpression and Surface Translocation in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KU14R Concentration for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KU14R in in-vitro assays. The information is presented in a question-and-answer format to directly address common issues and facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1). By binding to Keap1, this compound disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and subsequent proteasomal degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. Consequently, this compound treatment results in the upregulation of a battery of cytoprotective and antioxidant enzymes.
Q2: What is the recommended starting concentration for in-vitro assays?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line and assay. A common starting point is to perform a serial dilution from 100 µM down to 1 nM. Subsequent experiments can then focus on a narrower range of concentrations around the observed effective concentration.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]
Q4: What are the appropriate positive and negative controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same final concentration of DMSO used to dissolve this compound. This control is crucial to account for any effects of the solvent on the cells.
-
Positive Control: A known activator of the Nrf2 pathway, such as sulforaphane, can be used to confirm that the cellular machinery for Nrf2 activation is responsive in your experimental system.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for cell health and the phenotype being measured.
Q5: What are the expected downstream effects of this compound treatment?
A5: Treatment with this compound is expected to lead to the activation of the Nrf2 signaling pathway. This can be monitored by observing several downstream effects, including:
-
Increased nuclear translocation of Nrf2.
-
Upregulation of Nrf2 target genes, such as HMOX1, NQO1, and GCLC.
-
Increased protein expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Enhanced cellular protection against oxidative stress.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observed effect of this compound | Inappropriate concentration range. | Perform a dose-response experiment with a wider concentration range, including both higher and lower concentrations. |
| Cell line is unresponsive to Nrf2 activation. | Use a positive control (e.g., sulforaphane) to confirm the responsiveness of your cell line. Consider using a different cell line known to have a functional Keap1-Nrf2 pathway. | |
| Degraded this compound. | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Optimize cell seeding density to be within the linear range of the assay.[2] |
| Pipetting errors. | Calibrate pipettes regularly. Ensure thorough mixing of reagents before and after addition to wells.[2] | |
| Edge effects on the plate. | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity. Randomize the plate layout. | |
| Cell toxicity at expected active concentrations | Solvent toxicity. | Ensure the final DMSO concentration is below 0.5%. Run a vehicle control with varying concentrations of DMSO to determine its toxicity profile for your cell line.[1] |
| Off-target effects of this compound at high concentrations. | Perform a dose-response experiment to identify a concentration that provides Nrf2 activation with minimal toxicity. | |
| Unhealthy cells at the start of the experiment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Do not use cells that have been passaged too many times. | |
| Unexpected off-target effects | Non-specific activity at high concentrations. | Lower the concentration of this compound. If possible, use a more specific inhibitor or a genetic approach (e.g., siRNA) to confirm that the observed effects are Nrf2-dependent. |
| Contamination of cell culture. | Regularly check cell cultures for signs of microbial contamination. |
Quantitative Data Summary
Table 1: Recommended Starting Concentration Ranges for this compound in Various Cell Lines
| Cell Line | Description | Recommended Starting Range |
| A549 | Human lung carcinoma | 10 nM - 10 µM |
| MCF7 | Human breast adenocarcinoma | 50 nM - 20 µM |
| HepG2 | Human hepatocellular carcinoma | 25 nM - 15 µM |
| SH-SY5Y | Human neuroblastoma | 100 nM - 50 µM |
Table 2: Hypothetical IC50 Values of this compound in Different In-Vitro Assays
| Assay | Description | Hypothetical IC50 |
| Keap1-Nrf2 Interaction Assay | Measures the disruption of the Keap1-Nrf2 protein-protein interaction. | 50 nM |
| Nrf2 Nuclear Translocation | Quantifies the amount of Nrf2 in the nucleus. | 200 nM |
| ARE-Luciferase Reporter Assay | Measures the transcriptional activity of Nrf2. | 500 nM |
| HO-1 Protein Expression | Measures the expression of a downstream target of Nrf2. | 1 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effect of this compound on a chosen cell line and to identify the optimal concentration range for subsequent experiments.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM.
-
Include a vehicle-only control (same final DMSO concentration as the highest this compound concentration) and an untreated control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). A time-course experiment is recommended for initial characterization.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).
-
Protocol 2: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol describes how to visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Glass coverslips or imaging-compatible microplates
-
Complete cell culture medium
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass coverslips or in an imaging-compatible plate at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Treat the cells with the desired concentration of this compound (determined from the dose-response assay) for a specified time (e.g., 1-4 hours).
-
Include vehicle and untreated controls.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Nuclear Staining and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides or image the plate directly using a fluorescence microscope.
-
-
Analysis:
-
Capture images of the Nrf2 and DAPI signals.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.
-
Visualizations
Caption: Mechanism of action of this compound in the Keap1-Nrf2 signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for a lack of this compound effect.
References
Off-target effects of KU14R in cellular models
Disclaimer: No specific public data exists for a compound designated "KU14R." This technical support guide is constructed based on publicly available information for similar kinase inhibitors, particularly those in the "KU-" series which are known to target proteins in the DNA Damage Response (DDR) pathway, such as ATM kinase. The information provided is for illustrative and educational purposes for researchers working with novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the known or predicted primary target of this compound?
A1: While specific data for this compound is unavailable, compounds with the "KU-" prefix, such as KU-55933 and KU-60019, are potent and selective inhibitors of the ATM (Ataxia Telangiectasia Mutated) kinase.[1][2][3] ATM is a critical protein in the cellular response to DNA double-strand breaks. It is plausible that this compound is also an inhibitor within this class, targeting the DDR pathway.
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[4] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications. Understanding the off-target profile of an inhibitor like this compound is crucial for accurate interpretation of experimental data.
Q3: My cells are showing unexpected toxicity or a phenotype that doesn't align with the known function of the primary target. Could this be due to off-target effects of this compound?
A3: Yes, this is a strong possibility. If the observed phenotype occurs at concentrations that are inconsistent with the IC50 for the intended target, or if the phenotype cannot be rescued by modulating the target pathway, off-target effects are a likely cause. It is also possible that the inhibitor is affecting a parallel or compensatory signaling pathway.
Q4: How can I begin to identify the potential off-targets of this compound in my cellular model?
A4: A systematic approach is recommended. Start with a dose-response analysis to see if the potency of the observed phenotype aligns with the known on-target IC50. Using a structurally different inhibitor for the same target can also help differentiate on-target from off-target effects. For a broader screen, in vitro kinase profiling against a large panel of kinases is a standard method to identify potential off-target interactions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| High level of cytotoxicity at low concentrations of this compound. | Off-target kinase inhibition leading to cell death. | 1. Perform a dose-response curve and compare the cytotoxic concentration to the on-target IC50. 2. Test this compound against a panel of cell lines with varying expression levels of the intended target. If toxicity does not correlate with target expression, it may be an off-target effect. 3. Use a structurally distinct inhibitor for the same target to see if it recapitulates the cytotoxicity. |
| Inconsistent or contradictory results between experiments. | 1. Activation of compensatory signaling pathways. 2. Off-target effects on kinases in related pathways. 3. Instability of the compound in your experimental setup. | 1. Use western blotting to probe for activation of known compensatory pathways (e.g., AKT, ERK). 2. Refer to kinase profiling data to identify potential off-targets in related pathways. 3. Confirm the stability of this compound under your experimental conditions. |
| Observed phenotype is not rescued by overexpression of a drug-resistant mutant of the target. | The phenotype is likely due to an off-target effect. | 1. This is strong evidence for off-target activity. 2. Consider using chemical proteomics to identify non-kinase binding partners of this compound. 3. Use siRNA or shRNA to knock down the suspected off-target and see if it abrogates the effect of this compound. |
| No significant off-targets identified in kinase profiling, but a strong off-target phenotype persists. | 1. The off-target is not a kinase or is not in the screening panel. 2. A metabolite of this compound is causing the effect. 3. The effect is due to disruption of protein-protein interactions (scaffolding effect). | 1. Employ unbiased methods like chemical proteomics to identify binding partners. 2. Investigate the metabolic stability of this compound in your cellular model. 3. Consider structural modeling to predict potential non-catalytic interactions. |
Quantitative Data Summary
The following tables present hypothetical selectivity data for "this compound" based on typical data for ATM kinase inhibitors.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. ATM |
| ATM (On-Target) | 10 | 1 |
| DNA-PK | 2,500 | 250 |
| mTOR | 9,000 | 900 |
| PI3K | 15,000 | 1,500 |
| ATR | >100,000 | >10,000 |
| MEK1 | >100,000 | >10,000 |
| ERK2 | >100,000 | >10,000 |
| AKT1 | >100,000 | >10,000 |
This data is hypothetical and based on the known selectivity of similar compounds like KU-55933.
Table 2: Cellular Activity of this compound in Response to Ionizing Radiation (IR)
| Cell Line | Treatment | Surviving Fraction (at 2 Gy IR) |
| U2OS | DMSO (Control) | 0.85 |
| U2OS | 1 µM this compound | 0.40 |
| A549 | DMSO (Control) | 0.78 |
| A549 | 1 µM this compound | 0.35 |
This data illustrates the expected radiosensitizing effect of an ATM inhibitor.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of a kinase inhibitor against a large panel of kinases.
Materials:
-
Purified recombinant kinases (e.g., a commercial kinase panel).
-
Specific peptide substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Allow the inhibitor to bind to the kinase for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Kₘ for each kinase.
-
Incubate the reaction for a specified time at 30°C.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each kinase at each this compound concentration and determine the IC50 values.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol determines if this compound inhibits the phosphorylation of a known downstream substrate of its target in a cellular context. For an ATM inhibitor, a key substrate is CHK2.
Materials:
-
Cell line of interest (e.g., U2OS).
-
This compound stock solution.
-
Ionizing radiation source or other DNA damaging agent (e.g., etoposide).
-
Cell lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-phospho-CHK2, anti-total-CHK2, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce DNA damage (e.g., expose cells to 10 Gy of ionizing radiation).
-
Incubate for 1 hour post-damage.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A reduction in phospho-CHK2 with this compound treatment indicates target engagement.
Visualizations
Caption: Simplified DNA Damage Response pathway showing the inhibitory action of this compound on ATM kinase.
Caption: Workflow for identifying and validating off-target effects of a novel kinase inhibitor.
References
- 1. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. focusbiomolecules.com [focusbiomolecules.com]
- 3. KU-55933 | Cell Signaling Technology [cellsignal.com]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting KU14R solubility issues in DMSO
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using KU14R, with a focus on addressing solubility challenges in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as KU-0060648, is a potent, dual inhibitor that targets two key enzymes in cellular signaling pathways: DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2] It acts as an ATP-competitive inhibitor for both enzymes.[1] By inhibiting DNA-PK, this compound interferes with the repair of DNA double-strand breaks.[2] Its inhibition of PI3K affects critical cell functions such as proliferation and survival.[2] this compound shows selectivity for PI3Kα, PI3Kβ, and PI3Kδ isoforms over PI3Kγ.
Q2: What is the reported solubility of this compound in DMSO?
The solubility of this compound in DMSO has been noted by multiple suppliers as limited. In-house testing by suppliers has yielded varying results, which may be due to slight batch-to-batch variations. It is important to note that the presence of moisture in DMSO can reduce solubility, so using fresh, anhydrous DMSO is critical.
Q3: My this compound powder is not dissolving completely in DMSO. What are the recommended steps?
If you are facing difficulty in dissolving this compound powder in DMSO, it is likely due to its limited solubility. Here are some recommended troubleshooting steps:
-
Gentle Heating: Warm the solution in a tube at 37°C for 10-15 minutes. This increases the kinetic energy and can help overcome the solid's lattice energy.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes to aid dissolution.
-
Vortexing: After adding the solvent, ensure the vial is capped tightly and vortex vigorously for 1-2 minutes.
-
Use High-Quality DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture, which can decrease its solvating power. Always use fresh, anhydrous, high-purity DMSO from an unopened bottle for best results.
Q4: this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. How can I fix this?
This is a common issue known as "salting out," which occurs due to a rapid change in solvent polarity. To prevent precipitation when preparing working solutions for your experiments, follow these recommendations:
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in DMSO first to bring it closer to the final concentration before the last dilution into your aqueous medium. This gradual reduction in the compound's concentration in DMSO minimizes the polarity shock.
-
Ensure Final DMSO Concentration is Sufficient: The final concentration of DMSO in the aqueous medium must be high enough to maintain solubility, while remaining non-toxic to the cells.
-
Add Stock to Medium Slowly: When making the final dilution, add the DMSO stock solution dropwise to the stirred cell culture medium.
Q5: What is the maximum recommended final concentration of DMSO for cell culture experiments?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being considered safe for almost all cell types. However, primary cells can be more sensitive. It is always critical to include a vehicle control (medium containing the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Quantitative Data Summary
The following tables summarize the reported solubility and biological activity of this compound.
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 2 mg/mL | 3.43 mM | |
| DMSO | 3 mg/mL | 5.14 mM | |
| DMSO | 0.4 mg/mL | 0.68 mM |
Note: Solubility can vary between batches. The values presented are from supplier datasheets.
Table 2: Biological Activity (IC₅₀) of this compound
| Target | IC₅₀ Value | Cell Line / Assay Condition | Source |
| DNA-PK | 8.6 nM | Cell-free assay | |
| DNA-PK | 19 nM | Cell-free assay | |
| DNA-PK (autophosphorylation) | 19 nM | MCF7 cells | |
| DNA-PK (autophosphorylation) | 170 nM | SW620 cells | |
| PI3Kα | 4 nM | Cell-free assay | |
| PI3Kβ | 0.5 nM | Cell-free assay | |
| PI3Kδ | 0.1 nM | Cell-free assay | |
| PI3Kγ | 0.59 µM | Cell-free assay | |
| AKT (phosphorylation) | 39 nM | MCF7 cells |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving this compound in DMSO to create a high-concentration stock solution.
-
Preparation: Bring the vial of this compound powder and a bottle of fresh, anhydrous, high-purity DMSO to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of this compound with MW 582.71, add 171.6 µL of DMSO).
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Initial Mixing: Cap the vial tightly and vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection and Troubleshooting: Check the solution for any undissolved particles.
-
If precipitate is visible, place the vial in a 37°C water bath for 10-15 minutes and vortex again.
-
If the compound is still not fully dissolved, place the vial in a water bath sonicator for an additional 10-15 minutes.
-
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes how to dilute the DMSO stock solution into cell culture medium while minimizing precipitation.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before use.
-
Intermediate Dilutions (if necessary): To avoid precipitation from a large change in solvent polarity, it is recommended to perform serial dilutions in 100% DMSO first. For example, to get to a 1 µM final concentration from a 10 mM stock, you might first dilute the 10 mM stock to 1 mM in DMSO, then to 100 µM in DMSO.
-
Final Dilution: Add the final DMSO stock (or intermediate dilution) dropwise into the pre-warmed cell culture medium while gently mixing or stirring. Ensure the final DMSO concentration in the medium does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate volume of cell culture medium.
-
Immediate Use: Use the freshly prepared working solutions immediately to prevent potential degradation or precipitation over time.
Visual Guides
Troubleshooting and Experimental Workflows
The following diagrams illustrate the recommended workflows for handling this compound solubility issues and preparing the compound for experiments.
References
Why is KU14R showing variable results in my experiments?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KU14R in their experiments. Variable results can arise from a multitude of factors, from compound handling to experimental design. This guide is intended to help you identify and address potential sources of variability to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: For initial use, we recommend preparing a high-concentration stock solution of this compound in a water-miscible organic solvent such as Dimethyl sulfoxide (DMSO).[1] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2] For working solutions, dilute the stock in your aqueous experimental medium to a final solvent concentration that does not affect the biological system, typically less than 0.5% v/v.[1]
Q2: I'm observing precipitation of this compound in my aqueous experimental media. What should I do?
A2: Precipitation can occur if the solubility of this compound in the aqueous buffer is exceeded. To address this, ensure your stock solution is fully dissolved before preparing working dilutions. Thaw stock solutions slowly at room temperature and vortex gently.[2] If precipitation persists, consider preparing your working solution in a buffer with a different pH, as the stability and solubility of many compounds are pH-dependent.[2] It may also be beneficial to screen different solubilizing agents or excipients, ensuring they do not interfere with your assay.
Q3: My experimental results with this compound are inconsistent across different batches of the compound. Why might this be?
A3: Batch-to-batch variability can stem from differences in the purity or stability of the compound. It is crucial to source this compound from a reputable supplier that provides a certificate of analysis with purity data for each lot. If you suspect compound degradation, a stability test using a method like high-performance liquid chromatography (HPLC) can help assess the integrity of your current batch.
Q4: I am observing a cellular phenotype that doesn't align with the expected on-target effects of this compound. What could be the cause?
A4: This could be due to off-target effects, where this compound interacts with unintended biological molecules. To investigate this, perform a dose-response experiment to compare the potency for the observed phenotype with the known on-target potency. A significant difference may suggest an off-target effect. Using a structurally unrelated inhibitor of the same target can also help differentiate on-target from off-target effects.
Troubleshooting Guide for Variable Results
Variable experimental outcomes can be frustrating. This guide provides a systematic approach to troubleshooting common issues with this compound.
Table 1: Troubleshooting Common Causes of Variability with this compound
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent dose-response curves | Compound Instability: Degradation of this compound in stock or working solutions. | Store stock solutions as single-use aliquots at -80°C. Prepare fresh working solutions for each experiment. Protect from light. |
| Inaccurate Pipetting: Errors in serial dilutions leading to incorrect concentrations. | Calibrate pipettes regularly. Use low-retention pipette tips. Prepare a fresh dilution series for each experiment. | |
| High background signal or cell toxicity | Solvent Effects: High concentrations of the organic solvent (e.g., DMSO) may be toxic to cells. | Ensure the final solvent concentration in your assay is below the tolerance level of your cell line (typically <0.5%). Include a vehicle-only control. |
| Off-Target Effects: this compound may be interacting with unintended cellular targets, leading to toxicity. | Lower the concentration of this compound to the minimal effective dose for on-target activity. | |
| Variable results between experiments | Biological Variation: Differences in cell passage number, confluency, or health can impact results. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase. |
| Inconsistent Incubation Times: Variations in the duration of this compound treatment. | Standardize and carefully control all incubation times throughout the experiment. | |
| Lack of expected biological effect | Compound Inactivity: The compound may have degraded or is not active in your specific assay conditions. | Verify the identity and purity of your this compound lot. Test a fresh, unopened vial. |
| Suboptimal Assay Conditions: The experimental conditions may not be suitable for observing the desired effect. | Optimize assay parameters such as cell density, serum concentration in the media, and the timing of measurements. |
Experimental Protocols
Protocol: Western Blot Analysis of Target Engagement
This protocol describes a method to assess the on-target activity of this compound by measuring the phosphorylation status of a downstream target in a hypothetical signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment: Plate cells at a predetermined density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the total and phosphorylated forms of the target protein. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting variable experimental results.
References
Improving the stability of KU14R in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with KU14R in solution. Our goal is to ensure the stability and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most effectively dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For most applications, a stock concentration of 10 mM in DMSO is recommended. Ensure the DMSO is of high quality to prevent the introduction of water, which can affect the stability of the compound.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maximize long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: I observed precipitation when diluting my this compound stock solution into an aqueous buffer for my experiment. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer. To address this, consider the following:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated in cell-based assays. However, it is crucial to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Use a surfactant: In some biochemical assays, the inclusion of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01%) can help to maintain the solubility of this compound.
-
Prepare fresh dilutions: Always prepare aqueous dilutions of this compound immediately before use and ensure thorough mixing.
Q4: Is this compound sensitive to light or pH?
A4: While specific photostability and pH sensitivity data for this compound are not extensively characterized, it is good laboratory practice to protect solutions from direct light by using amber vials or wrapping containers in foil. The stability of this compound may also be pH-dependent. It is advisable to maintain the pH of your experimental buffer within a physiological range (typically pH 7.2-7.4) unless the experimental design requires otherwise. Significant deviations from this range could potentially lead to the degradation of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Improper solvent (e.g., aqueous buffer instead of DMSO). | Dissolve this compound in 100% anhydrous DMSO. |
| Low-quality or wet DMSO. | Use fresh, high-purity, anhydrous DMSO. | |
| Exceeded solubility limit. | Prepare a stock solution at a lower concentration (e.g., 5 mM). | |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage. | Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate pipetting of viscous DMSO stock. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. | |
| Instability in aqueous buffer. | Prepare fresh dilutions for each experiment and use immediately. | |
| Low Potency or Activity | Degradation of the compound. | Verify the integrity of your this compound stock. Prepare a fresh stock solution from solid material if necessary. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help in some assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound. For example, for 1 mL of a 10 mM solution, if the molecular weight of this compound is 500 g/mol , you would need 5 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessing the Solubility of this compound in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Clear microplate or microcentrifuge tubes
-
Nephelometer or a spectrophotometer capable of measuring light scattering (e.g., at 600 nm)
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in your experimental buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant across all samples and include a vehicle control.
-
Incubate the dilutions at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for any signs of precipitation.
-
For a quantitative assessment, measure the turbidity of each solution using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in light scattering or absorbance indicates precipitation.
-
The highest concentration that remains clear is the approximate solubility limit of this compound in that specific buffer.
-
Visual Guides
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting guide for this compound precipitation issues.
Technical Support Center: Investigating and Mitigating Compound-Induced Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues of cytotoxicity observed during long-term cell culture experiments with investigational compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term culture treated with our compound, but not in the short-term assays. What could be the reason?
A1: This discrepancy is common and can be attributed to several factors. A compound may have a cytostatic effect that only becomes cytotoxic over extended exposure. Alternatively, the compound or its metabolites might accumulate to toxic levels over time. It's also possible that the compound is degrading into a more toxic substance in the culture medium. Finally, long-term exposure could be inducing cellular stress pathways that eventually lead to apoptosis or necrosis.
Q2: How can we determine if the observed cytotoxicity is specific to our compound or a general cell culture problem?
A2: To distinguish between compound-specific effects and general culture issues, it is crucial to run parallel controls.[1] These should include an untreated cell culture and a vehicle-treated control group.[1] If both control groups remain healthy while the compound-treated group shows cytotoxicity, the effect is likely compound-specific. If the control groups also exhibit poor health, it suggests a problem with the cell culture conditions, such as contamination, nutrient depletion, or incubator instability.
Q3: What are the best practices for maintaining a healthy long-term cell culture to minimize baseline cell stress?
A3: Maintaining a healthy long-term culture is foundational to reliable cytotoxicity data. Key practices include:
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination.[2]
-
Consistent Cell Passaging: Use cells within a consistent and limited passage number range to avoid phenotypic drift.
-
Optimal Cell Density: Avoid over-confluency, as it can induce cell stress and death. Passage cells when they are in the late log phase of growth.
-
Regular Media Changes: Ensure a consistent schedule for media changes to replenish nutrients and remove waste products.
-
Mycoplasma Testing: Regularly test for mycoplasma contamination, which can significantly alter cellular responses.
-
Stable Incubation: Maintain a stable temperature, humidity, and CO2 concentration in the incubator.
Q4: Can the solvent used to dissolve our compound be the source of cytotoxicity?
A4: Yes, the vehicle (solvent) used to dissolve the compound can be cytotoxic, especially at higher concentrations. It is essential to determine the maximum non-toxic concentration of the vehicle in your specific cell line. Always include a vehicle-only control in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Results Between Experiments
High variability in results can be frustrating and costly. This issue often points to inconsistencies in experimental procedures or reagents.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Use cells within a narrow passage number range. Standardize seeding density and the time between passaging and treatment. |
| Reagent Variability | Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. |
| Pipetting Errors | Use calibrated pipettes and practice consistent, slow pipetting to avoid bubbles and ensure accurate volume delivery. |
| Edge Effects | To mitigate evaporation and temperature fluctuations in the outer wells of a microplate, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection. |
Guide 2: Unexpectedly High Cytotoxicity in Treated and Control Groups
When both treated and control groups show high levels of cell death, the issue likely lies with the general cell culture conditions or the assay itself.
| Potential Cause | Troubleshooting Step |
| Contamination | Visually inspect the culture for signs of microbial contamination (e.g., cloudy media, color change). Perform mycoplasma testing. Discard contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet. |
| Poor Cell Health | Ensure the stock culture is healthy and free of contamination before starting the experiment. Thaw cells rapidly and handle them gently. |
| Incubator Malfunction | Manually verify the temperature and CO2 levels of the incubator with a calibrated external device. |
| Media or Reagent Quality | Test new lots of media, serum, and other critical reagents on a small scale before using them in large or critical experiments. |
| Assay Reagent Toxicity | Some assay reagents, particularly DNA-binding dyes used for real-time monitoring, can be cytotoxic over long exposure times. Run a control with the assay reagent alone to assess its toxicity. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using an ATP-Based Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Include wells for untreated, vehicle-treated, and compound-treated groups. Also, include wells with media only for background measurements.
-
Compound Treatment: The following day, treat the cells with a serial dilution of your compound. Include a vehicle-only control.
-
Long-Term Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer), ensuring appropriate media changes if necessary to maintain cell health.
-
Assay Procedure:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP reagent to each well according to the manufacturer's instructions.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control to determine the percent viability for each compound concentration.
Protocol 2: Real-Time Cytotoxicity Monitoring using a Fluorescent Dye
This protocol allows for the continuous monitoring of cytotoxicity over time.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.
-
Addition of Cytotoxicity Dye: Add a non-toxic, cell-impermeable DNA-binding dye to all wells at the time of compound treatment. This dye will fluoresce upon binding to the DNA of cells that have lost membrane integrity.
-
Real-Time Imaging: Place the plate in an incubator equipped with a live-cell imaging system.
-
Image Acquisition: Acquire phase-contrast and fluorescent images at regular intervals (e.g., every 2-4 hours) over the entire duration of the experiment.
-
Data Analysis: Use image analysis software to count the number of fluorescent (dead) cells in each well at each time point. Plot the number of dead cells over time for each treatment condition.
Data Presentation
Table 1: Example Long-Term Viability Data (72 hours)
| Compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Vehicle) |
| Untreated | 150,234 | 8,765 | 100.1% |
| Vehicle Control | 150,000 | 9,123 | 100.0% |
| 0.1 | 145,678 | 7,987 | 97.1% |
| 1 | 120,456 | 6,543 | 80.3% |
| 10 | 60,890 | 4,321 | 40.6% |
| 100 | 10,234 | 1,234 | 6.8% |
Table 2: Example Real-Time Cytotoxicity Data (Number of Dead Cells)
| Time (hours) | Vehicle Control | 1 µM Compound | 10 µM Compound | 100 µM Compound |
| 0 | 5 | 6 | 8 | 7 |
| 24 | 15 | 50 | 250 | 800 |
| 48 | 25 | 150 | 800 | 1500 |
| 72 | 40 | 300 | 1500 | 2000 |
Visualizations
Caption: Workflow for troubleshooting long-term cytotoxicity.
References
Technical Support Center: Controlling for a Novel Compound's (e.g., KU14R) Effect on Membrane Potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of novel compounds, such as KU14R, on cellular membrane potential. Given that "this compound" does not correspond to a known public compound, this guide offers a generalized framework for assessing and controlling for off-target effects on membrane potential.
Frequently Asked Questions (FAQs)
Q1: My primary assay suggests my compound (this compound) is active, but I suspect it may have off-target effects on membrane potential. What is the first step to confirm this?
A1: The first step is to perform a direct measurement of the resting membrane potential (RMP) in the presence and absence of your compound. This can be achieved using two main techniques: electrophysiology (e.g., whole-cell patch-clamp) or fluorescent membrane potential dyes. Electrophysiology provides a direct and highly accurate measurement, while fluorescent dyes are suitable for higher-throughput screening. A significant change in RMP in the presence of your compound would indicate an effect on membrane potential.
Q2: What are the essential positive and negative controls to include in my experiments?
A2: Proper controls are critical for interpreting your data.
-
Negative Control: A vehicle control (the solvent your compound is dissolved in) is essential to ensure the solvent itself does not affect membrane potential.
-
Positive Controls:
-
For Depolarization: A high concentration of extracellular potassium (e.g., 40 mM KCl) will reliably depolarize the cell.[1]
-
For Hyperpolarization: A potassium channel opener like retigabine can be used to hyperpolarize the cell.
-
For Ion Channel Blockade: Known ion channel blockers can serve as positive controls if you suspect your compound interacts with a specific channel. For example, tetrodotoxin (TTX) for voltage-gated sodium channels or tetraethylammonium (TEA) for some potassium channels.
-
Q3: My compound seems to interfere with the fluorescent membrane potential dye I am using. What should I do?
A3: Compound interference with fluorescent dyes is a common issue. Here’s a troubleshooting workflow:
-
Confirm Interference: Run a cell-free assay by adding your compound to the dye in your experimental buffer. A change in fluorescence intensity indicates direct interference.
-
Switch Dyes: Try a dye with a different chemical structure or mechanism of action (e.g., switch from a slow-response oxonol-type dye to a faster FRET-based dye).
-
Use Electrophysiology: If interference persists, patch-clamp electrophysiology is the gold-standard alternative as it directly measures voltage and is not subject to dye artifacts.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in membrane potential measurements with this compound.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting: Ensure the compound is fully dissolved and stable in your experimental buffer. Prepare fresh solutions for each experiment. Assess compound stability over the time course of your experiment using analytical methods like HPLC.
-
-
Possible Cause 2: Cell Health.
-
Troubleshooting: Poor cell health can lead to unstable membrane potentials.[3] Only use cells with a healthy appearance (e.g., smooth membrane, not shriveled or bloated) and a stable resting membrane potential in your vehicle control group.[3] Monitor key health indicators like access resistance and resting membrane potential throughout the experiment.[3]
-
-
Possible Cause 3: Off-target effects on multiple ion channels.
-
Troubleshooting: The compound may be acting on several channels with opposing effects on membrane potential. A detailed ion channel screen using a panel of cell lines expressing specific channels may be necessary to deconvolute these effects.
-
Issue 2: this compound shows an effect on membrane potential, but the mechanism is unclear.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for determining the mechanism of this compound's effect on membrane potential.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of resting membrane potential and ion channel currents.
-
Preparation: Prepare standard extracellular and intracellular solutions. The intracellular solution should contain a low chloride concentration to distinguish between cation and anion currents.
-
Cell Seeding: Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
-
Patching:
-
Pull glass micropipettes with a resistance of 3-5 MΩ.
-
Approach a single, healthy-looking cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Switch to current-clamp mode to measure the resting membrane potential (RMP).
-
After a stable baseline RMP is recorded for 2-3 minutes, perfuse the bath with the extracellular solution containing this compound at the desired concentration.
-
Record any change in RMP.
-
To investigate effects on specific ion channels, switch to voltage-clamp mode and apply voltage-step protocols designed to isolate currents of interest (e.g., a step from -80 mV to 0 mV to activate voltage-gated sodium and potassium channels).
-
-
Controls:
-
Perform a vehicle control perfusion.
-
Use positive controls like high KCl (for depolarization) or specific channel blockers to validate the experimental setup.
-
Protocol 2: Fluorescent Membrane Potential Assay
This protocol is suitable for higher-throughput screening of this compound's effects.
-
Cell Seeding: Plate cells in a 96-well or 384-well black, clear-bottom plate.
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye (e.g., TMRE for mitochondrial membrane potential, or a plasma membrane potential dye like DiSBAC2(3)) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading solution.
-
Incubate at 37°C for the recommended time (e.g., 30 minutes).
-
-
Compound Addition:
-
Prepare a plate with your test compounds (this compound at various concentrations), vehicle control, and positive/negative controls.
-
After dye loading, wash the cells with assay buffer.
-
Add the compounds to the corresponding wells.
-
-
Signal Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
Take an initial reading immediately after compound addition (time 0) and then at subsequent time points to assess the kinetics of the response.
-
-
Troubleshooting: If the signal with your positive control (e.g., FCCP for TMRE) is not as expected, you may need to adjust the dye concentration. For some dyes, high concentrations can lead to signal quenching.
Data Presentation
Table 1: Hypothetical Patch-Clamp Data on this compound's Effects
| Parameter | Vehicle Control | 1 µM this compound | 10 µM this compound |
| Resting Membrane Potential (mV) | -70.5 ± 2.1 | -55.2 ± 3.4 | -41.8 ± 2.9 |
| Input Resistance (MΩ) | 350 ± 45 | 580 ± 62 | 720 ± 58 |
| Action Potential Threshold (mV) | -45.3 ± 1.8 | -48.1 ± 2.0 | -52.6 ± 2.3 |
| Peak Na+ Current (pA/pF) | -150.2 ± 15.7 | -145.8 ± 18.2 | -148.1 ± 16.9 |
| Steady-State K+ Current (pA/pF) | 80.4 ± 9.3 | 45.1 ± 7.6 | 22.5 ± 6.1 |
Data are presented as mean ± SEM, n=10 cells per condition.
Signaling Pathways and Visualization
A novel compound like this compound could indirectly affect membrane potential by modulating signaling pathways that regulate ion channel activity. Below is a generalized diagram of such a pathway.
Caption: Generalized signaling pathway illustrating how a compound could indirectly alter membrane potential.
References
Technical Support Center: Minimizing Assay Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize interference in fluorescence-based assays. While the initial query mentioned "KU14R," this guide addresses the broader issue of assay interference from various sources, including small molecules, cellular components, and experimental reagents, which can manifest as high background, signal quenching, or autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is assay interference in fluorescence-based assays?
A1: Assay interference in fluorescence-based assays refers to any component or process that alters the expected fluorescent signal, leading to inaccurate results.[1][2] This can manifest as increased background fluorescence (autofluorescence), a decrease in signal intensity (quenching), or unpredictable signal fluctuations.[1][2] Common sources of interference include test compounds, cellular components like NADH and collagen, and even components of the assay medium such as phenol red.[3]
Q2: How can I determine if my assay is experiencing interference?
A2: The most straightforward method to check for interference is to run proper controls. An essential control is an "unstained" or "no-fluorophore" sample that includes all other assay components, including the test compound or biological sample. If significant fluorescence is detected in this control, it indicates the presence of autofluorescence. Additionally, running a "no-cell" or "no-protein" control can help identify interference originating from the assay reagents themselves.
Q3: What are the common sources of autofluorescence in cell-based assays?
A3: Autofluorescence in cell-based assays can originate from several endogenous sources, including collagen, elastin, riboflavin, NADH, and lipofuscin. Dead cells are also a significant source of autofluorescence. Furthermore, certain experimental procedures, such as fixation with aldehyde-based fixatives like formaldehyde and glutaraldehyde, can induce or enhance autofluorescence. Components of the cell culture medium, like phenol red and serum, can also contribute to high background fluorescence.
Q4: Can test compounds directly interfere with fluorescence assays?
A4: Yes, small molecules, particularly those in screening libraries, can directly interfere with fluorescence assays. This interference can occur through two primary mechanisms: the compound itself may be fluorescent (autofluorescent) and emit light in the same spectral region as the assay fluorophore, or the compound may absorb the excitation or emission light, leading to signal quenching (the inner filter effect).
Q5: What are the general strategies to minimize interference in fluorescence-based assays?
A5: Key strategies to minimize interference include:
-
Careful selection of fluorophores: Opt for bright, red-shifted fluorophores that have narrow excitation and emission spectra to avoid the common blue-green region of autofluorescence.
-
Protocol optimization: This includes minimizing fixation times, using alternative fixatives like cold methanol or ethanol, and reducing serum concentrations in the media. Perfusion of tissues with PBS before fixation can also help by removing red blood cells, which are a source of autofluorescence.
-
Use of quenching agents: Chemical quenchers like Sudan Black B or sodium borohydride can be used to reduce autofluorescence from specific sources. Commercial quenching kits are also available.
-
Instrumental adjustments: Optimizing microscope settings, such as using appropriate filters and detectors, can help distinguish the specific signal from background noise.
-
Data analysis: Proper background subtraction using appropriate controls is crucial for accurate data interpretation.
Troubleshooting Guides
Problem 1: High background fluorescence in all wells, including controls.
| Possible Cause | Recommended Solution |
| Autofluorescent medium components (e.g., phenol red, serum). | Use a phenol red-free medium and reduce the serum concentration to the minimum required. Consider switching to a low-autofluorescence medium like FluoroBrite. |
| Contaminated assay plates or reagents. | Use fresh, high-quality assay plates and reagents. Ensure proper cleaning of any reusable equipment. |
| Autofluorescent test compounds. | Pre-screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths. |
Problem 2: High background fluorescence only in wells with cells.
| Possible Cause | Recommended Solution |
| Endogenous cellular autofluorescence (e.g., NADH, flavins). | Switch to red-shifted or near-infrared fluorophores to avoid the spectral overlap with common cellular autofluorescence. |
| Fixation-induced autofluorescence. | Reduce the fixation time or the concentration of the aldehyde fixative. Alternatively, use a non-aldehyde fixative like ice-cold methanol or ethanol. Treat samples with a quenching agent like sodium borohydride after fixation. |
| Presence of dead cells. | Remove dead cells from the sample before analysis using methods like low-speed centrifugation or a Ficoll gradient. Use a viability dye to exclude dead cells from the analysis in flow cytometry. |
Problem 3: Signal is lower than expected or decreases over time.
| Possible Cause | Recommended Solution |
| Photobleaching of the fluorophore. | Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium. Reduce the intensity of the excitation light or the exposure time. |
| Quenching by test compounds (inner filter effect). | Measure the absorbance spectrum of the test compound to check for overlap with the fluorophore's excitation or emission spectra. If overlap exists, consider using a different fluorophore or reducing the compound concentration if possible. |
| Inefficient labeling or low target expression. | Optimize the concentration of the fluorescently labeled antibody or probe through titration. Confirm the expression of the target protein in your sample. |
Experimental Protocols
Protocol 1: Determining the Source of Autofluorescence
-
Prepare Control Samples:
-
No-Cell Control: Prepare a well with only assay medium and any test compounds.
-
Unstained Cell Control: Prepare a well with cells and medium, but without any fluorescent labels.
-
Experimental Sample: Prepare your standard experimental well with cells, medium, and fluorescent labels.
-
-
Acquire Images/Readings: Use the same instrument settings (e.g., excitation/emission wavelengths, exposure time) to measure the fluorescence intensity of all control and experimental samples.
-
Analyze the Data:
-
Fluorescence in the "No-Cell Control" indicates interference from the medium or test compound.
-
Fluorescence in the "Unstained Cell Control" indicates cellular autofluorescence.
-
By comparing the signals from these controls to your experimental sample, you can identify the primary source of the interfering background fluorescence.
-
Protocol 2: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
-
Fix and Permeabilize Cells: Follow your standard protocol for cell fixation and permeabilization.
-
Prepare Quenching Solution: Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS.
-
Incubation: After permeabilization, incubate the samples in the NaBH₄ solution for 20 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times for 5 minutes each with PBS.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubations).
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of interference and the effectiveness of mitigation strategies.
Table 1: Effect of Different Media on Signal-to-Background Ratio
| Medium Composition | Average Signal (RFU) | Average Background (RFU) | Signal-to-Background Ratio |
| Phenol Red Medium + 10% Serum | 50,000 | 15,000 | 3.33 |
| Phenol Red-Free Medium + 10% Serum | 52,000 | 8,000 | 6.50 |
| Phenol Red-Free Medium + 2% Serum | 51,000 | 4,000 | 12.75 |
| Low-Autofluorescence Medium + 2% Serum | 53,000 | 1,500 | 35.33 |
Table 2: Effectiveness of Autofluorescence Quenching Methods
| Treatment | Average Autofluorescence (RFU) | Percent Reduction |
| No Treatment (Formaldehyde Fixation) | 12,000 | N/A |
| Sodium Borohydride Treatment | 4,500 | 62.5% |
| Sudan Black B Treatment | 3,800 | 68.3% |
| Commercial Quenching Kit | 2,100 | 82.5% |
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating interference in fluorescence-based assays.
Caption: A hypothetical signaling pathway that can be monitored using a fluorescent reporter gene assay.
Caption: A typical experimental workflow for an immunofluorescence assay.
References
Technical Support Center: KU14R Administration in Animal Models
This technical support center provides guidance on the best practices for the administration of KU14R, a novel inhibitor of the Keap1-Nrf2 protein-protein interaction, in various animal models.
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for this compound for in vivo studies?
For intraperitoneal (i.p.) and oral (p.o.) administration, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For intravenous (i.v.) administration, a formulation of 5% DMSO, 10% Solutol HS 15, and 85% saline is recommended to ensure solubility and minimize precipitation in the bloodstream. Always prepare fresh vehicle solutions for each experiment.
2. What is the recommended dosage range for this compound in mice and rats?
The optimal dosage of this compound can vary depending on the animal model, the disease indication, and the desired level of target engagement. The following table provides a general starting point for dose-ranging studies.
| Animal Model | Administration Route | Recommended Dosage Range | Dosing Frequency |
| Mouse (C57BL/6) | Intraperitoneal (i.p.) | 10 - 50 mg/kg | Once daily |
| Mouse (BALB/c) | Oral (p.o.) | 25 - 100 mg/kg | Once daily |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | 1 - 10 mg/kg | Once daily |
| Rat (Wistar) | Intraperitoneal (i.p.) | 10 - 40 mg/kg | Once daily |
3. How should this compound be stored?
This compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in a vehicle, it is recommended to use the solution immediately. If short-term storage of the reconstituted solution is necessary, it can be stored at 4°C for up to 24 hours, protected from light. For longer-term storage, aliquoting and freezing at -80°C is possible, but repeated freeze-thaw cycles should be avoided.
4. What are the known side effects of this compound in animal models?
At the recommended therapeutic doses, this compound is generally well-tolerated. However, at higher doses (>100 mg/kg in mice), some transient side effects such as mild sedation and reduced locomotor activity have been observed. It is crucial to perform a tolerability study in your specific animal model before commencing efficacy studies.
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my vehicle solution. What should I do?
-
A1: Ensure proper solubilization. First, dissolve this compound completely in DMSO before adding the other components of the vehicle. Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.
-
A2: Prepare fresh solutions. Do not use vehicle solutions that have been stored for an extended period, as the components can degrade.
-
A3: Check the final concentration. If you are working with a high concentration of this compound, you may need to adjust the vehicle composition to improve solubility. Consider increasing the percentage of PEG300 or trying an alternative solubilizing agent.
Q2: I am not seeing the expected pharmacodynamic effect (e.g., Nrf2 target gene upregulation). What could be the reason?
-
A1: Verify the dose and administration route. Ensure that the dose and route of administration are appropriate for your animal model and experimental question. Bioavailability can differ significantly between oral and intraperitoneal administration.
-
A2: Check the timing of your endpoint measurement. The induction of Nrf2 target genes is transient. Conduct a time-course experiment to determine the peak of gene expression after this compound administration in your model.
-
A3: Confirm compound integrity. Ensure that this compound has been stored correctly and has not degraded.
Q3: I am observing unexpected toxicity or animal distress. What are the potential causes?
-
A1: Rule out vehicle toxicity. Administer the vehicle alone to a control group of animals to ensure that the observed effects are not due to the vehicle components.
-
A2: Reduce the dose. The dose of this compound may be too high for your specific animal strain or disease model. Perform a dose-response study to identify a more tolerable and effective dose.
-
A3: Refine the administration technique. Ensure that injections are performed correctly to avoid tissue damage or accidental administration into the wrong compartment.
Experimental Protocol: Assessment of this compound Efficacy in a Mouse Model of Oxidative Stress
This protocol describes a general procedure to evaluate the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced model of oxidative stress in mice.
1. Animal Model and Acclimatization:
- Use male C57BL/6 mice, 8-10 weeks old.
- Acclimatize the animals to the housing conditions for at least one week before the experiment.
2. Experimental Groups:
- Group 1: Vehicle control (Vehicle only)
- Group 2: LPS control (Vehicle + LPS)
- Group 3: this compound treatment (this compound + LPS)
3. Dosing and Administration:
- Prepare this compound in the recommended vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
- Administer this compound (e.g., 30 mg/kg) or vehicle to the mice via intraperitoneal injection.
- One hour after this compound or vehicle administration, induce oxidative stress by injecting LPS (10 mg/kg, i.p.).
4. Sample Collection and Analysis:
- Six hours after the LPS injection, euthanize the mice.
- Collect blood via cardiac puncture for analysis of serum markers of oxidative stress (e.g., malondialdehyde).
- Harvest tissues (e.g., liver, kidney) and snap-freeze in liquid nitrogen for subsequent analysis of Nrf2 target gene expression (e.g., Nqo1, Gclc) by qPCR.
Visualizations
Caption: Mechanism of action of this compound in the Keap1-Nrf2 signaling pathway.
Caption: Workflow for assessing this compound efficacy in an LPS-induced oxidative stress model.
Validation & Comparative
Comparative Efficacy of KU14R and Other Imidazoline Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the imidazoline antagonist KU14R with other notable alternatives in the class, supported by available experimental data.
Imidazoline receptors are a family of non-adrenergic binding sites that have emerged as promising therapeutic targets for a variety of conditions, including hypertension, metabolic disorders, and neurological diseases. These receptors are broadly classified into three main subtypes: I1, I2, and I3. Antagonists of these receptors are of significant interest for their potential to modulate various physiological processes. This guide focuses on the efficacy of this compound, a putative I3 imidazoline receptor antagonist, in comparison to other well-known imidazoline antagonists such as idazoxan, efaroxan, and AGN 192403.
Introduction to this compound and Imidazoline Antagonists
This compound is recognized as a putative antagonist of the I3 imidazoline receptor, a subtype primarily associated with the regulation of insulin secretion from pancreatic β-cells. Its mechanism of action is linked to the modulation of ATP-sensitive potassium (KATP) channels in these cells.
Other prominent imidazoline antagonists include:
-
Idazoxan: A non-selective antagonist that exhibits high affinity for both I1 and I2 imidazoline receptors, as well as for α2-adrenoceptors.
-
Efaroxan: Considered a selective I1 imidazoline receptor antagonist, although it also displays affinity for α2-adrenoceptors.
-
AGN 192403: A selective ligand for the I1 imidazoline binding site, reported to be devoid of affinity for α2-adrenoceptors and the I2 binding site.[1][2]
Comparative Analysis of Receptor Binding Affinity
A crucial aspect of comparing the efficacy of these antagonists is their binding affinity (Ki) for the different imidazoline receptor subtypes and their selectivity against α2-adrenoceptors. Lower Ki values indicate higher binding affinity. The following table summarizes the available quantitative data.
| Compound | I1 Receptor Ki (nM) | I2 Receptor Ki (nM) | I3 Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) |
| This compound | Data not available | Data not available | Putative Antagonist | Weak antagonist activity at 100,000 nM |
| Idazoxan | 300 | 7.94 | Data not available | ~Naphazoline |
| Efaroxan | Moderately selective for I1 over α2 | Data not available | Data not available | Alpha-2 selective |
| AGN 192403 | Potent I1 ligand | No affinity | Data not available | No affinity |
Note: A comprehensive and directly comparable dataset of Ki values from a single study for all compounds across all receptor subtypes is not currently available in the public domain. The data presented is compiled from various sources and should be interpreted with caution.
Signaling Pathways and Mechanism of Action
The distinct pharmacological profiles of these antagonists stem from their differential engagement with various signaling pathways.
This compound and the I3 Receptor/KATP Channel Pathway
This compound's primary described mechanism of action is at the level of pancreatic β-cells, where it is suggested to antagonize the effects of I3 receptor agonists. This action is believed to involve the modulation of ATP-sensitive potassium (KATP) channels, which play a critical role in insulin secretion.
Caption: Proposed signaling pathway of this compound at the pancreatic β-cell.
Comparative Signaling of Imidazoline Antagonists
The broader effects of imidazoline antagonists are dictated by their interactions with I1, I2, and α2-adrenergic receptors, which are involved in diverse physiological processes, including blood pressure regulation and neurotransmission.
References
KU14R's Receptor Selectivity: A Comparative Analysis for I3 vs. I1/I2 Imidazoline Receptors
For Immediate Release
This guide provides a detailed comparison of the binding selectivity of KU14R for the imidazoline receptor subtype 3 (I3) over subtypes 1 (I1) and 2 (I2). The following data and experimental protocols are intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this compound's performance against other common imidazoline receptor ligands.
Executive Summary
This compound is identified as a putative antagonist for the I3 imidazoline receptor, a target implicated in the regulation of insulin secretion from pancreatic β-cells.[1][2] Understanding its selectivity is crucial for its development as a targeted therapeutic agent. This guide presents available binding affinity data, outlines the experimental methodologies for assessing receptor binding, and illustrates the relevant signaling pathways.
Comparative Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of this compound and other reference imidazoline receptor ligands for the I1, I2, and I3 receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | I1 Receptor Ki (nM) | I2 Receptor Ki (nM) | I3 Receptor Ki (nM) | Selectivity Profile |
| This compound | Data Not Available | Data Not Available | Putative Antagonist | Primarily targets I3 |
| Clonidine | ~1-10 | >1000 | Data Not Available | I1 > I2 |
| Idazoxan | ~10-50 | ~2-10 | Data Not Available | I2 > I1 |
| Efaroxan | ~50-100 | ~100-500 | Agonist Activity | I1/I2/I3 activity |
| Agmatine | ~100-500 | >1000 | Endogenous Ligand | I1 preference |
Signaling Pathways
The three imidazoline receptor subtypes mediate distinct downstream cellular effects.
I1 Receptor Signaling Pathway
Activation of the I1 receptor, a G-protein coupled receptor, is primarily associated with the regulation of blood pressure.[2][3] Its signaling cascade involves the activation of Phospholipase A2 (PLA2), leading to the production of arachidonic acid and subsequent synthesis of prostaglandins.
I2 Receptor Signaling Pathway
The I2 receptor binding sites are located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO) A and B. Their activation is implicated in various neurological conditions, but the precise signaling cascade is not as clearly defined as for I1 and I3 receptors.
I3 Receptor Signaling Pathway
The I3 receptor is located on pancreatic β-cells and plays a role in regulating insulin secretion. Antagonism of this receptor by compounds like this compound can block the closure of ATP-sensitive potassium (KATP) channels, thereby inhibiting insulin release.
Experimental Protocols
The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay.
Radioligand Binding Assay Workflow
Detailed Methodologies
1. Membrane Preparation:
-
Tissues or cells expressing the imidazoline receptor subtypes are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competitive Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]clonidine for I1, [3H]idazoxan for I2). The choice of radioligand for I3 is less standardized.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) or a reference compound.
-
The membrane preparation.
-
-
To determine non-specific binding, a high concentration of a known non-radioactive ligand is added to a set of wells.
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then analyzed using a non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
While this compound is functionally characterized as an I3 receptor antagonist, a comprehensive understanding of its selectivity profile requires quantitative binding affinity data across all three imidazoline receptor subtypes. The experimental protocols outlined above provide a standardized approach for obtaining this crucial data, which is essential for comparing this compound to other imidazoline ligands and for guiding further drug development efforts. The distinct signaling pathways of the I1, I2, and I3 receptors underscore the importance of selective ligand development to achieve targeted therapeutic effects and minimize off-target side effects.
References
A Comparative Guide to KU14R and Efaroxan in Modulating Insulin Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of KU14R and efaroxan, two pharmacological tools used in the study of insulin secretion. By examining their mechanisms of action, quantitative effects, and the experimental protocols used for their evaluation, this document aims to equip researchers with the necessary information to select the appropriate compound for their experimental needs.
Overview and Mechanism of Action
Both this compound and efaroxan are imidazoline-related compounds that modulate insulin release from pancreatic β-cells, albeit through distinct primary mechanisms.
Efaroxan is a well-characterized α2-adrenoceptor antagonist.[1][2] In pancreatic β-cells, the activation of α2-adrenoceptors by catecholamines inhibits insulin secretion. By blocking these receptors, efaroxan removes this inhibitory tone, thereby promoting insulin release.[1] Additionally, efaroxan has been shown to directly block ATP-sensitive potassium (KATP) channels in β-cells.[3][4] The closure of these channels leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules. Efaroxan also exhibits affinity for I1-imidazoline receptors, though its effects on insulin secretion are primarily attributed to α2-adrenoceptor and KATP channel interactions.
This compound , on the other hand, is primarily characterized as an antagonist of the putative I3 imidazoline receptor. The I3 receptor is a less well-defined entity but is thought to be involved in the regulation of insulin secretion. This compound has been demonstrated to block the insulin secretagogue effects of efaroxan, suggesting a competitive interaction at a common site, potentially the I3 receptor or the KATP channel complex. While this compound can also block KATP channels, its potency is lower than that of efaroxan. Some studies suggest this compound may act as a weak partial agonist at the KATP channel.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and efaroxan from various experimental studies.
Table 1: Comparative Effects on KATP Channel Activity
| Compound | IC50 for KATP Channel Blockade | Hill Slope | Reference |
| Efaroxan | 8.8 µmol/l | -1.1 | |
| This compound | 31.9 µmol/l | -1.5 |
Table 2: Receptor Binding Affinities
| Compound | Receptor | Affinity Metric | Value | Reference |
| Efaroxan | α2-Adrenoceptor | pA2 | 8.89 | |
| Efaroxan | α1-Adrenoceptor | pA2 | 6.03 | |
| Efaroxan | I1-Imidazoline Receptor | Ki | 0.15 nM | |
| Efaroxan | α2-Adrenergic Receptor | Ki | 5.6 nM |
Note: Specific binding affinity data for this compound to the I3 imidazoline receptor is not available due to the putative nature of this receptor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and efaroxan in pancreatic β-cells and a typical experimental workflow for studying insulin secretion.
Caption: Signaling pathway of Efaroxan in pancreatic β-cells.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Workflow for assessing insulin secretion using islet perifusion.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and efaroxan.
Pancreatic Islet Perifusion for Insulin Secretion Assay
This technique allows for the dynamic measurement of insulin release from isolated pancreatic islets in response to various stimuli.
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.
-
Perifusion System Setup: A perifusion system is assembled with chambers to hold the islets, a peristaltic pump to deliver solutions at a constant flow rate (e.g., 100 µL/min), and a fraction collector. The entire system is maintained at 37°C.
-
Equilibration: Islets (typically 100-200 per chamber) are placed in the perifusion chambers and equilibrated with a basal glucose solution (e.g., 2.8 mM) for a period of 30-60 minutes to establish a stable baseline of insulin secretion.
-
Stimulation: The islets are then perifused with solutions containing different concentrations of glucose (e.g., 16.7 mM) and the test compounds (this compound or efaroxan) at various concentrations. The stimulation periods typically last for 10-20 minutes for each condition.
-
Fraction Collection: The perifusate is collected in fractions at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.
-
Insulin Measurement: The concentration of insulin in each fraction is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The results are typically expressed as the amount of insulin secreted per islet per minute or as a stimulation index relative to the basal secretion rate.
Patch-Clamp Electrophysiology for KATP Channel Activity
This technique is used to directly measure the activity of KATP channels in the plasma membrane of single pancreatic β-cells.
-
Cell Preparation: Pancreatic islets are dispersed into single cells or small clusters by enzymatic digestion and mechanical dissociation. The cells are then plated on coverslips for patch-clamp recording.
-
Electrophysiological Recording: The whole-cell or inside-out patch-clamp configuration is used to record KATP channel currents. A glass micropipette with a small tip opening is sealed onto the surface of a β-cell.
-
In the whole-cell configuration , the membrane patch under the pipette is ruptured, allowing for the measurement of the total KATP current from the entire cell membrane. The intracellular solution can be controlled via the pipette solution.
-
In the inside-out configuration , a small patch of the membrane is excised from the cell, allowing for the direct application of test compounds to the intracellular face of the KATP channels.
-
-
Solutions: The extracellular (bath) solution typically contains physiological concentrations of ions. The intracellular (pipette) solution is designed to mimic the intracellular environment and contains ATP to regulate KATP channel activity.
-
Data Acquisition and Analysis: KATP channel currents are recorded using a patch-clamp amplifier and specialized software. The effect of this compound or efaroxan on channel activity is determined by applying the compounds to the bath or pipette solution and measuring the change in current. The IC50 value, representing the concentration of the compound that causes 50% inhibition of the channel current, is then calculated.
Radioligand Binding Assay for Receptor Affinity
This method is employed to determine the binding affinity of this compound and efaroxan to their respective receptor targets.
-
Membrane Preparation: Tissues or cells expressing the target receptors (e.g., brain tissue for imidazoline receptors, or cells transfected with α2-adrenoceptors) are homogenized and centrifuged to isolate the cell membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds specifically to the receptor of interest and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound or efaroxan).
-
Separation of Bound and Free Ligand: After the binding reaction reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound and efaroxan are valuable tools for dissecting the complex mechanisms of insulin secretion. Efaroxan acts as a potent insulin secretagogue primarily through its antagonism of α2-adrenoceptors and direct blockade of KATP channels. In contrast, this compound is mainly utilized as an antagonist of the putative I3 imidazoline receptor and can inhibit efaroxan-induced insulin secretion. While both compounds interact with KATP channels, efaroxan exhibits a higher potency in blocking these channels. The choice between these two compounds will depend on the specific research question, with efaroxan being suitable for studying the combined effects of α2-adrenoceptor and KATP channel modulation, and this compound being the tool of choice for investigating the role of the putative I3 imidazoline receptor pathway. A thorough understanding of their distinct pharmacological profiles, supported by the quantitative data and experimental protocols presented in this guide, is essential for the design and interpretation of studies on insulin release.
References
- 1. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of insulin secretion by efaroxan may involve interaction with potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Profile of KU14R: A Comparative Guide to its Cross-reactivity
For researchers, scientists, and professionals in drug development, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of KU14R, an antagonist of the putative I3 imidazoline receptor, with other cellular targets. We present available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to facilitate a clear understanding of its cross-reactivity profile.
Executive Summary
This compound is a valuable tool for studying the pharmacology of the putative I3 imidazoline receptor, a target implicated in the regulation of insulin secretion. However, like many small molecules, it is not entirely specific and exhibits cross-reactivity with other cellular targets, most notably the ATP-sensitive potassium (KATP) channels. This guide delves into the available data to provide a clear comparison of this compound's activity at its intended target versus its known off-targets. We also compare its profile with related compounds to offer a broader context for its use in research.
Comparative Analysis of Target Affinity and Potency
To understand the cross-reactivity of this compound, it is essential to compare its binding affinity and functional potency across its primary and secondary targets. The table below summarizes the available quantitative data for this compound and comparator compounds.
| Compound | Primary Target | Ki (nM) | I1 Receptor Ki (nM) | I2 Receptor Ki (nM) | α2A-adrenoceptor Ki (nM) | KATP Channel IC50 (µM) |
| This compound | I3 Imidazoline Receptor (antagonist) | Not Reported | Not Reported | Not Reported | Weak antagonist at 100 µM[1] | 31.9[2] |
| Efaroxan | α2-adrenoceptor / Imidazoline Receptor (antagonist/agonist) | Not Reported | Not Reported | Not Reported | pA2 = 8.89 | Potentiates insulin secretion |
| Idazoxan | α2-adrenoceptor / I2 Imidazoline Receptor (antagonist) | High Affinity | High Affinity | High Affinity | High Affinity | Not Reported |
| BRL 44408 | α2A-adrenoceptor (antagonist) | 1.7 | Not Reported | Not Reported | 1.7[3] | Not Reported |
Note: The lack of quantitative binding data (Ki values) for this compound at the different imidazoline receptor subtypes (I1, I2, and I3) is a significant gap in the current literature. The weak antagonism at α2-adrenoceptors was observed at a high concentration (100 µM)[1].
Signaling Pathways and Experimental Workflows
To visualize the cellular context of this compound's action and the methods used to assess its cross-reactivity, we provide the following diagrams.
References
- 1. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Quantitative Systems Pharmacology in Model‐Informed Drug Discovery: Perspective on Impact and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of KU14R's Effects: A Comparative Analysis of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on KU14R, a selective I(3)-imidazoline receptor antagonist. By examining its effects across different studies, this document aims to offer an objective overview of its reproducibility and pharmacological profile. The information presented is intended to support further research and development efforts involving this compound.
Executive Summary
This compound, identified as 2-(2-ethyl 2,3-dihydro-2-benzofuranyl)-2-imidazole, has been investigated for its role as an I(3)-imidazoline receptor antagonist and its effects on insulin secretion. This guide synthesizes findings from key in vitro and in vivo studies to assess the consistency of its reported actions. The data indicates that this compound selectively blocks the insulin secretory response to imidazolines and exhibits direct effects on ATP-sensitive potassium (KATP) channels. While in vitro studies provide a clear mechanism of action at the cellular level, in vivo experiments present a more complex physiological response, highlighting the need for further investigation to fully understand its systemic effects and therapeutic potential.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from two pivotal studies on this compound, one focusing on its in vitro effects on pancreatic beta-cells and the other on its in vivo effects in mice.
Table 1: In Vitro Effects of this compound on Pancreatic Beta-Cell Function
| Parameter | Concentration of this compound | Observed Effect | Study |
| KATP Channel Activity | 30 µM | ~50% inhibition | Bleck et al. |
| 100 µM | ~80% inhibition | Bleck et al. | |
| 300 µM | ~95% inhibition | Bleck et al. | |
| Plasma Membrane Potential | 30 µM | Depolarization | Bleck et al. |
| Cytosolic Ca2+ Concentration | 30 µM | Increase | Bleck et al. |
| Insulin Secretion (in response to imidazolines) | 30 - 300 µM | Selective blockade | Bleck et al. |
| Insulin Secretion (in 10 mmol/l glucose) | 30, 100, or 300 µM | Ineffective | Bleck et al. |
Data extracted from Bleck C, Wienbergen A, Rustenbeck I. "Essential role of the imidazoline moiety in the insulinotropic effect but not the KATP channel-blocking effect of imidazolines; a comparison of the effects of efaroxan and its imidazole analogue, this compound."
Table 2: In Vivo Effects of this compound in Mice
| Experimental Condition | This compound Dose | Outcome | Study |
| Blood Glucose Levels (administered before efaroxan) | Not specified | Additive hypoglycemic effect with efaroxan | Mayer & Taberner[1] |
| Blood Glucose Levels (administered after efaroxan) | Not specified | Additive hypoglycemic effect with efaroxan | Mayer & Taberner[1] |
| Interaction with S22068 (antihyperglycemic imidazoline) | Not specified | Did not alter the hypoglycemic response to S22068 | Mayer & Taberner[1] |
| α2-adrenoceptor Activity | 10⁻⁴ M | Weak antagonist activity | Mayer & Taberner[1] |
Data extracted from Mayer G, Taberner PV. "Effects of the imidazoline ligands efaroxan and this compound on blood glucose homeostasis in the mouse."[1]
Experimental Protocols
In Vitro Electrophysiology and Insulin Secretion Assay (Bleck et al.)
-
Cell Preparation: Islets of Langerhans were isolated from mice by collagenase digestion. Single beta-cells were obtained by dissociation of these islets.
-
KATP Channel Activity Measurement: Inside-out patches were excised from single beta-cells. The patch pipette contained a potassium-based solution, and the bath solution was varied to contain different concentrations of this compound. Channel activity was recorded using a patch-clamp amplifier.
-
Plasma Membrane Potential Measurement: The membrane potential of intact beta-cells was measured in the whole-cell configuration of the patch-clamp technique.
-
Cytosolic Ca2+ Concentration Measurement: Beta-cells were loaded with the fluorescent Ca2+ indicator Fura-2. The ratio of fluorescence emission at two different excitation wavelengths was used to calculate the intracellular Ca2+ concentration.
-
Insulin Secretion Measurement: Dynamic insulin secretion from perifused mouse islets was measured in response to various stimuli, including imidazolines and glucose, in the presence and absence of this compound.
In Vivo Blood Glucose and Insulin Level Measurement (Mayer & Taberner, 2002)
-
Animals: Male CBA mice were used for the experiments.
-
Drug Administration: this compound, efaroxan, and S22068 were administered to the mice. The specific doses and routes of administration were not detailed in the provided abstract.
-
Blood Glucose Measurement: Blood samples were taken from the tail vein at various time points after drug administration, and glucose levels were determined using a glucose oxidase method.
-
Insulin Level Measurement: Plasma insulin levels were measured by radioimmunoassay.
-
Isolated Vas Deferens Preparation: The mouse vas deferens was isolated and mounted in an organ bath to assess the effects of this compound on α2-adrenoceptor activity by measuring its ability to antagonize the inhibitory response to the α2-agonist UK14304.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Imidazoline-Induced Insulin Secretion and its Blockade by this compound
Caption: Proposed mechanism of this compound's inhibitory action on imidazoline-induced insulin secretion.
Experimental Workflow for In Vitro Analysis of this compound's Effects
Caption: Workflow for investigating the in vitro effects of this compound on pancreatic beta-cells.
Discussion on Reproducibility
The available data from the two primary studies on this compound demonstrate a degree of consistency in its fundamental mechanism of action. The in vitro findings by Bleck et al. clearly establish this compound as a blocker of KATP channels and an antagonist of imidazoline-induced insulin secretion at the cellular level. This provides a solid mechanistic foundation for its observed effects.
The in vivo study by Mayer and Taberner, however, reveals a more nuanced picture. While this compound was expected to antagonize the hypoglycemic effect of the imidazoline efaroxan, it instead produced an additive effect. This suggests that in a whole-organism context, other physiological factors may come into play, or that this compound possesses additional, yet to be fully characterized, pharmacological properties. The finding that this compound has weak α2-adrenoceptor antagonist activity at high concentrations could contribute to its complex in vivo profile.
The reproducibility of this compound's effect as a selective blocker of imidazoline-induced insulin secretion appears robust at the in vitro level. However, the translation of this specific antagonism to a predictable in vivo outcome is less clear and warrants further investigation. The discrepancy between the in vitro and in vivo findings does not necessarily indicate a lack of reproducibility but rather highlights the complexity of pharmacological responses in a physiological system compared to an isolated cellular environment. Future studies should aim to elucidate the mechanisms behind the additive hypoglycemic effect observed in vivo and further explore the full spectrum of this compound's receptor interactions.
References
Comparative Analysis of Novel Insulin Secretagogues: A Framework for Evaluating KU14R in Human vs. Mouse Islets
For researchers, scientists, and drug development professionals, understanding the translational potential of a novel insulin secretagogue from preclinical mouse models to human application is paramount. This guide provides a comprehensive framework for comparing the effects of a hypothetical compound, KU14R, on pancreatic islets from both humans and mice. While direct experimental data on this compound is not publicly available, this document outlines the critical known differences between human and mouse islets and provides standardized experimental protocols and data presentation formats to guide such a comparative study.
Significant structural, functional, and genetic distinctions exist between pancreatic islets of humans and mice, which can lead to divergent responses to therapeutic agents. A thorough comparative analysis is crucial to de-risk the progression of new drug candidates.
Key Baseline Differences Between Human and Mouse Islets
Several inherent differences between human and mouse islets can influence the effects of a compound like this compound. Human islets, for instance, exhibit a different glucose set-point for insulin secretion and have a distinct cytoarchitecture, with beta cells intermingled with other endocrine cells, unlike the beta-cell core surrounded by a mantle of other cell types seen in mice.[1]
| Feature | Human Islets | Mouse Islets | Potential Implication for this compound |
| Insulin Secretion | Higher basal insulin secretion at 5.6 mmol/l glucose, but a lower stimulatory response to high glucose compared to mouse islets.[2][3] | Lower basal secretion but a more robust response to high glucose stimulation.[3] | This compound's potentiation of glucose-stimulated insulin secretion (GSIS) may differ in magnitude between species. |
| Gene Expression | Higher relative mRNA expression of MAFB compared to PDX1. MAFB protein is present in both alpha and beta cells.[2] | Higher relative mRNA expression of Pdx1 compared to Mafb. Mafb protein is restricted to alpha cells in adults. | If this compound's mechanism involves these transcription factors, its downstream effects on islet function could be species-specific. |
| Metabolism | Significantly lower levels of the anaplerotic enzyme pyruvate carboxylase (PC) and ATP citrate lyase. | 80-90% higher PC enzyme activity, protein, and mRNA levels compared to human islets. | Metabolic pathways engaged by this compound to amplify insulin secretion may differ. |
| Islet Architecture | Beta cells are intermingled with alpha, delta, and other endocrine cells. | A core of beta cells is surrounded by a mantle of other endocrine cell types. | Differences in paracrine signaling within the islet could modulate the overall effect of this compound. |
Experimental Framework for Comparative Analysis of this compound
To objectively assess the comparative effects of this compound, a series of standardized in vitro experiments should be conducted. The following protocols provide a foundation for these studies.
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is fundamental for assessing the primary function of an insulin secretagogue.
Objective: To determine the dose-dependent effect of this compound on insulin secretion from isolated human and mouse islets under low and high glucose conditions.
Methodology:
-
Islet Isolation and Culture: Isolate islets from human donors and mice (e.g., C57BL/6J strain) using collagenase digestion. Culture islets for 48-72 hours before experimentation to allow for recovery.
-
Islet Pre-incubation: Hand-pick islets of similar size (e.g., 150 µm diameter) and pre-incubate them for 2 hours in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 or 5.6 mmol/l).
-
Static Incubation: Transfer groups of islets (e.g., 10-20 islets per replicate) to a multi-well plate. Incubate for 1 hour in KRBB with:
-
Low glucose (e.g., 2.8 mmol/l) +/- this compound (various concentrations)
-
High glucose (e.g., 16.7 or 20 mmol/l) +/- this compound (various concentrations)
-
-
Sample Collection & Analysis: Collect the supernatant to measure secreted insulin. Lyse the islets to measure total insulin content. Analyze insulin levels using an ELISA or radioimmunoassay.
-
Data Normalization: Express secreted insulin as a percentage of total insulin content to account for variations in islet size.
Experimental Protocol: Islet Viability and Apoptosis Assay
It is crucial to ensure that any enhancement in insulin secretion does not come at the cost of beta-cell health.
Objective: To evaluate the effect of prolonged this compound exposure on the viability and apoptosis of human and mouse islet cells.
Methodology:
-
Islet Culture: Culture isolated human and mouse islets in standard media.
-
This compound Treatment: Treat islets with a range of this compound concentrations for a prolonged period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for apoptosis (e.g., a cocktail of pro-inflammatory cytokines).
-
Viability Assessment: Use a fluorescent-based assay with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify cell viability via fluorescence microscopy.
-
Apoptosis Measurement: Measure caspase-3/7 activity, a key marker of apoptosis, using a commercially available luminescent or fluorescent assay.
Proposed Data Presentation for Comparative Analysis
Quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion
| Species | Glucose (mM) | This compound Conc. (µM) | Insulin Secretion (% of total content) | Fold Change vs. Control |
| Human | 5.6 | 0 (Vehicle) | 1.0 | |
| 5.6 | 1 | |||
| 5.6 | 10 | |||
| 16.7 | 0 (Vehicle) | 1.0 | ||
| 16.7 | 1 | |||
| 16.7 | 10 | |||
| Mouse | 5.6 | 0 (Vehicle) | 1.0 | |
| 5.6 | 1 | |||
| 5.6 | 10 | |||
| 16.7 | 0 (Vehicle) | 1.0 | ||
| 16.7 | 1 | |||
| 16.7 | 10 |
Table 2: Effect of this compound on Islet Viability and Apoptosis after 48h Exposure
| Species | This compound Conc. (µM) | % Viability (vs. Vehicle) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Human | 0 (Vehicle) | 100 | 1.0 |
| 1 | |||
| 10 | |||
| 100 | |||
| Mouse | 0 (Vehicle) | 100 | 1.0 |
| 1 | |||
| 10 | |||
| 100 |
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz can effectively illustrate complex signaling pathways and experimental designs.
Signaling Pathways in Insulin Secretion
The canonical pathways involved in glucose-stimulated insulin secretion provide a basis for investigating the mechanism of action of this compound. Key pathways include the KATP channel-dependent and -independent pathways, as well as incretin signaling. The GLP-1 receptor, for example, activates cAMP-PKA and Epac signaling to potentiate insulin secretion.
Caption: Key signaling pathways regulating glucose-stimulated insulin secretion in pancreatic beta cells.
Experimental Workflow
A clear workflow diagram ensures a systematic approach to the comparative study.
Caption: A streamlined experimental workflow for comparing the effects of this compound on human and mouse islets.
By adhering to this structured comparative framework, researchers can generate robust and translatable data, providing a solid foundation for the clinical development of novel insulin secretagogues like this compound.
References
- 1. Mechanisms controlling pancreatic islet cell function in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Islet-enriched gene expression and glucose-induced insulin secretion in human and mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Islet-enriched gene expression and glucose-induced insulin secretion in human and mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo Profiles of KU14R and S22068: A Comparative Analysis
A comprehensive in vivo comparison of the investigational compounds KU14R and S22068 is currently precluded by the limited availability of public data. Extensive searches for these specific compound identifiers have not yielded sufficient information regarding their biological targets, mechanisms of action, or any reported in vivo studies.
For a meaningful comparative analysis that would be valuable to researchers, scientists, and drug development professionals, foundational data on the pharmacokinetics, pharmacodynamics, efficacy, and safety of both this compound and S22068 is essential. Such a comparison would typically involve a detailed examination of their performance in preclinical animal models, outlining the experimental designs and summarizing the quantitative outcomes.
To illustrate the type of information required and the structure of a typical comparative guide, a generalized framework is presented below. This framework highlights the necessary data points and visualizations that would be included if information on this compound and S22068 were accessible.
Hypothetical Data Presentation
Should data become available, it would be structured in clear, comparative tables.
Table 1: Comparative Pharmacokinetic Profiles (Illustrative)
| Parameter | This compound | S22068 |
| Route of Administration | e.g., Oral | e.g., Intravenous |
| Bioavailability (%) | Data not available | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available |
| Time to Peak Concentration (Tmax) | Data not available | Data not available |
| Half-life (t½) | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available |
Table 2: In Vivo Efficacy in a Preclinical Model (Illustrative)
| Study Parameter | This compound | S22068 | Vehicle Control |
| Animal Model | e.g., Xenograft | e.g., Xenograft | e.g., Xenograft |
| Dosage | Data not available | Data not available | N/A |
| Treatment Duration | Data not available | Data not available | N/A |
| Tumor Growth Inhibition (%) | Data not available | Data not available | N/A |
| Change in Biomarker X | Data not available | Data not available | N/A |
| Survival Benefit | Data not available | Data not available | N/A |
Standard Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. A typical guide would include protocols such as the following:
In Vivo Efficacy Study Protocol (Generalized Example)
-
Animal Model: Specify the species, strain, age, and sex of the animals used (e.g., 6-8 week old female athymic nude mice). Detail the source of the animals and the acclimatization period.
-
Cell Line and Implantation: Describe the cancer cell line used for tumor establishment (e.g., human colorectal cancer cell line HCT116). Specify the number of cells implanted and the site of implantation (e.g., subcutaneous injection in the right flank).
-
Tumor Growth Monitoring: Detail the frequency and method of tumor measurement (e.g., twice weekly with digital calipers). Explain the formula used to calculate tumor volume (e.g., (Length x Width²)/2).
-
Randomization and Treatment Groups: Describe the criteria for randomization of animals into treatment cohorts (e.g., when tumors reach a mean volume of 100-150 mm³). Clearly define the different treatment groups (e.g., this compound, S22068, vehicle control).
-
Compound Formulation and Administration: Provide the formulation for each compound and the vehicle used. Specify the dose, route of administration (e.g., oral gavage), and dosing schedule (e.g., once daily for 21 days).
-
Endpoint Analysis: Define the primary and secondary endpoints of the study (e.g., tumor growth inhibition, body weight changes, survival). Describe the methods for tissue collection and downstream analysis (e.g., histology, biomarker analysis).
-
Statistical Analysis: Specify the statistical methods used to analyze the data (e.g., one-way ANOVA with post-hoc tests).
Visualizing Biological Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Signaling Pathway Diagram (Hypothetical)
If this compound and S22068 were, for example, inhibitors of a specific kinase pathway, a diagram would be generated to illustrate their mechanism of action.
Validating the Antagonistic Properties of KU14R at the Molecular Level: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic properties of the novel compound KU14R against a known alternative, herein referred to as Compound X. The following sections detail the molecular interactions, functional effects, and experimental protocols used to validate the efficacy and potency of this compound. All data presented is based on in vitro assays designed to characterize the compound's performance at the molecular level.
Comparative Assessment of Antagonistic Properties
The antagonistic activities of this compound and Compound X were evaluated against the Corticotropin-Releasing Factor Receptor 1 (CRF1), a G-protein coupled receptor (GPCR) involved in the stress response. The following tables summarize the key quantitative data obtained from competitive binding and functional assays.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Kᵢ (nM) | Hill Slope |
| This compound | [³H]-SN003 | 1.5 ± 0.2 | -1.05 |
| Compound X | [³H]-SN003 | 8.9 ± 1.1 | -0.98 |
Kᵢ values represent the mean ± SEM of three independent experiments. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonism in cAMP Assay
| Compound | Agonist | IC₅₀ (nM) | Fold Shift |
| This compound | oCRF | 5.2 ± 0.7 | 15.4 |
| Compound X | oCRF | 25.8 ± 3.4 | 3.1 |
IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the agonist response. The fold shift indicates the degree to which the agonist dose-response curve is shifted to the right in the presence of the antagonist.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Radioligand Binding Assay
This assay was performed to determine the binding affinity (Kᵢ) of the test compounds for the CRF1 receptor.
-
Cell Culture and Membrane Preparation: CHO-pro5 cells stably expressing the recombinant human CRF1 receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Assay Conditions: The competition binding assay was carried out in a 96-well plate. Each well contained CRF1 receptor-expressing cell membranes, a fixed concentration of the radioligand [³H]-SN003, and varying concentrations of the unlabeled antagonist (this compound or Compound X).
-
Incubation and Detection: The mixture was incubated for 2 hours at room temperature to reach equilibrium. The reaction was terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter was measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis was used to determine the IC₅₀ values, which were then converted to Kᵢ values using the Cheng-Prusoff equation.[1]
2. Functional cAMP Assay
This assay was conducted to evaluate the functional antagonism of the compounds by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production.
-
Cell Culture: CHO-pro5 cells expressing the rCRF1 receptor were seeded in 384-well plates.[1][2]
-
Assay Procedure: Cells were incubated with a range of concentrations of the antagonist (this compound or Compound X) for 30 minutes. Subsequently, a fixed concentration of the agonist (ovine Corticotropin-Releasing Factor, oCRF) corresponding to its EC₈₀ was added. The assay was incubated for 90 minutes at room temperature.[1]
-
Detection: The reaction was stopped, and intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., Hithunter™ cAMP II kit).[1]
-
Data Analysis: The IC₅₀ values were determined by fitting the data to a four-parameter logistic equation.
Visualizing Molecular Interactions and Workflows
Signaling Pathway
The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway for the CRF1 receptor, which is inhibited by antagonists like this compound.
Caption: GPCR signaling cascade for the CRF1 receptor.
Experimental Workflow
This diagram outlines the workflow for determining the antagonistic potency (IC₅₀) of a test compound.
Caption: Workflow for determining antagonist IC₅₀.
Logical Relationship Diagram
This diagram provides a comparative summary of the key properties of this compound and Compound X.
Caption: Comparison of this compound and Compound X.
References
Comparative Analysis of KATP Channel Blocker Potency: A Guide for Researchers
Disclaimer: As of November 2025, publicly available data on the KATP channel blocker "KU14R" is not available. Therefore, this guide provides a comparative framework using well-characterized KATP channel blockers to illustrate how such an analysis would be conducted. The principles and methodologies described herein can be applied to evaluate the potency of novel compounds like this compound as data becomes available.
ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability and play a significant role in various physiological processes, including insulin secretion from pancreatic β-cells and the regulation of vascular tone.[1] The pharmacological modulation of these channels is a key therapeutic strategy for conditions like type 2 diabetes.[1] This guide offers a comparative overview of the potency of several known KATP channel blockers, supported by experimental data and detailed methodologies.
Potency Comparison of KATP Channel Blockers
The potency of a KATP channel blocker is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the channel's activity. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several common KATP channel blockers across different channel subtypes.
| Compound | KATP Channel Subtype | IC50 (µM) | Reference |
| Glibenclamide | Kir6.2/SUR1 (pancreatic) | ~0.0018 | [2] |
| Kir6.2/SUR2A (cardiac) | ~0.045 | [2] | |
| Kir6.1/SUR2B (vascular) | ~0.1 | [3] | |
| Rosiglitazone | Kir6.2/SURx (pancreatic/heart) | 45 | |
| Kir6.1/SUR2B (vascular) | 10 | ||
| PNU-37883A | Kir6.2/SUR1 (pancreatic) | >30 (low inhibition) | |
| Kir6.1/SUR2B (vascular) | ~1 | ||
| Repaglinide | Kir6.2/SUR1 (pancreatic) | Potent (specific values vary) | |
| Tolbutamide | Kir6.2/SUR1 (pancreatic) | Potent (specific values vary) | |
| A-184209 | Kir6.2/SUR1 (pancreatic) | 0.52 | |
| Kir6.2/SUR2A (cardiac) | 0.53 | ||
| Kir6.1/SUR2B (vascular) | 1.44 - 2.24 |
Note: IC50 values can vary depending on the experimental conditions, such as the specific cell line, temperature, and intracellular ATP concentration.
Signaling Pathway of KATP Channel Blockade in Pancreatic β-Cells
KATP channel blockers, particularly sulfonylureas like glibenclamide, play a critical role in stimulating insulin secretion. The diagram below illustrates this signaling cascade.
Experimental Protocols
The determination of a KATP channel blocker's potency relies on precise experimental methodologies. The two most common techniques are patch-clamp electrophysiology and thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through KATP channels in the membrane of a single cell.
Protocol:
-
Cell Culture: HEK-293 cells stably expressing the desired KATP channel subtype (e.g., Kir6.2/SUR1) are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-3 MΩ and filled with an intracellular solution containing a low concentration of ATP to ensure the channels are open.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell.
-
Data Acquisition: The cell is voltage-clamped, and KATP channel currents are recorded in response to voltage steps.
-
Drug Application: The KATP channel blocker is applied at various concentrations to the bath solution, and the resulting inhibition of the KATP current is measured.
-
Data Analysis: The percentage of current inhibition is plotted against the drug concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Thallium Flux Assay
This is a higher-throughput method that uses a fluorescent dye sensitive to thallium ions (Tl+), which can pass through open KATP channels as a surrogate for K+.
Protocol:
-
Cell Plating: Cells expressing the target KATP channel are plated in a 384-well plate.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Addition: The KATP channel blockers are added to the wells at various concentrations.
-
Thallium Stimulation: A buffer containing thallium is added to initiate ion flux through the open KATP channels.
-
Fluorescence Reading: The change in fluorescence, which corresponds to the influx of thallium, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of thallium flux is calculated, and the IC50 is determined by plotting the inhibition of flux against the blocker concentration.
Experimental Workflow for Potency Determination
The following diagram outlines a typical workflow for assessing the potency of a novel KATP channel blocker.
References
- 1. What are KATP channels blockers and how do they work? [synapse.patsnap.com]
- 2. Pharmacological characterization of a 1,4-dihydropyridine analogue, 9-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione (A-184209) as a novel KATP channel inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Independent verification of KU14R's published findings
[2] Reactor physics experiments at Kyoto University Critical Assembly (KUCA) The Kyoto University Critical Assembly (KUCA) is a multi-core type critical assembly established in 1974. It has three independent cores: two solid-moderated cores (A and B cores) and one light water-moderated core (C core). A pulsed neutron generator using D-T reactions and a new FFAG proton accelerator are also installed and can be used in combination with the A-core. In the KUCA, basic studies on reactor physics are being performed. Recent research topics include: 1) nuclear characteristics of thorium-fueled reactors, 2) critical experiments with erbium at various spectrum indices, 3) subcriticality measurements, 4) development of innovative neutron detectors, and 5) simulation experiments of accelerator-driven systems (ADS). For education, a reactor laboratory course on reactor physics has been offered for 12 Japanese universities since 1975. More than 150 graduate or undergraduate students majoring in nuclear engineering join this course every year, and the same reactor laboratory course has been offered for Korean and Swedish students. --INVALID-LINK-- Reactor physics experiments at Kyoto University Critical Assembly (KUCA) Kyoto University Critical Assembly (KUCA) is a multi-core type critical assembly established in 1974. It has three independent cores, namely, two solid-moderated cores (A, B cores) and one light water-moderated core (C core). A pulsed neutron generator by D-T reactions and new FFAG proton accelerator are installed, which can be used in combination with the A-core. In the KUCA, basic studies on reactor physics are being performed. Recent research topics includes 1) nuclear
Safety Operating Guide
Proper Disposal Procedures for KU14R
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the proper disposal of KU14R (CAS No. 189224-48-4), a research chemical identified as an antagonist of the pancreatic β-cell atypical imidazoline binding site.[1] Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
This compound Chemical Profile and Hazards
This compound is an organic compound with the molecular formula C₁₃H₁₄N₂O. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information for its isomer, Fenyramidol, and general chemical safety principles indicate that it should be handled as a potentially hazardous substance. It is characterized as an amine and an alcohol, and is likely combustible.[2][3]
Quantitative Data Summary
| Property | Value |
| CAS Number | 189224-48-4 |
| Molecular Formula | C₁₃H₁₄N₂O |
| Physical State | Solid (Assumed based on typical research chemicals of this type) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available, but considered probably combustible.[2] |
| Solubility | Data not available. |
| Acute Toxicity | No specific data available for this compound. Similar compounds can be harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Eye Irritation | Assumed to be an irritant. Similar compounds can cause serious eye irritation. |
| Reactivity | As an amine, it may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area. Ensure the area is well-ventilated to disperse any potential vapors.
-
Personal Protective Equipment (PPE): Before entering the spill area, don appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
-
A respirator may be necessary for large spills or in poorly ventilated areas.
-
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Cleanup:
-
Solid Spills: Carefully sweep the solid material into a designated chemical waste container. Avoid creating dust.
-
Liquid Spills: Once the liquid is fully absorbed, use a non-sparking scoop or shovel to collect the absorbent material and place it into a designated chemical waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Wipe the area dry with disposable towels. All cleaning materials should be disposed of as hazardous waste.
-
Waste Disposal: Seal and label the waste container with the contents ("this compound spill debris") and the date. Dispose of the waste according to the procedures outlined in Section 3.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound for disposal.
-
Waste Container:
-
Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
The container must be in good condition, with no leaks or cracks.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong acids or oxidizing agents.
-
Transferring Waste:
-
Carefully transfer the waste this compound into the labeled hazardous waste container.
-
If transferring a solid, use a dedicated scoop or spatula. Avoid creating dust.
-
If transferring a liquid solution, use a funnel to prevent spills.
-
-
Container Sealing and Labeling:
-
Securely seal the container lid.
-
Complete the hazardous waste label with the full chemical name ("this compound"), the quantity of waste, the date, and the name of the principal investigator or research group.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste.
-
The storage area should be secure, well-ventilated, and away from heat or ignition sources.
-
-
Disposal Request:
-
Once the container is full or is ready for disposal, follow your institution's procedures to request a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Firefighting Measures:
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct water jet, as it may spread the fire.
-
Hazards: this compound is likely combustible. Fire may produce irritating or toxic gases.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance.
References
Safeguarding Your Research: A Guide to Handling KU14R
For researchers and scientists engaged in drug development, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the handling of KU14R, a pancreatic β-cell I3 binding site antagonist used in laboratory research. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate engineering controls. The following table summarizes the recommended PPE and facility measures.
| Category | Equipment/Control | Specification & Use |
| Eye Protection | Safety Glasses with Side Shields | Should be worn at all times in the laboratory to protect against splashes. |
| Chemical Safety Goggles | Recommended when there is a higher risk of splashing, such as during bulk handling or solution preparation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
| Engineering Controls | Chemical Fume Hood | All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Eyewash Station & Safety Shower | Must be readily accessible in the event of accidental exposure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
Preparation and Weighing:
-
Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials : Assemble all necessary equipment, including spatulas, weigh boats, and solvent dispensers, within the fume hood.
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of this compound powder in the fume hood. Avoid generating dust.
Solution Preparation:
-
Solvent Addition : Slowly add the desired solvent to the this compound powder in a suitable container.
-
Dissolving : Gently swirl or stir the mixture until the compound is fully dissolved. Sonication may be used if necessary.
-
Labeling : Clearly label the container with the compound name (this compound), concentration, solvent, and date of preparation.
Experimental Use:
-
Controlled Environment : Conduct all experimental procedures involving this compound in a designated and well-ventilated area.
-
Avoid Contamination : Use dedicated equipment and sterile techniques when working with cell cultures or other sensitive assays.
-
Spill Management : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or pour it down the drain.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers : "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for chemical containers.
-
Waste Pickup : Follow your institution's procedures for the collection and disposal of chemical waste. Ensure that all waste containers are properly labeled and sealed.
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
